2-Aminoquinoline-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminoquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMCEKQBCNCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652884 | |
| Record name | 2-Aminoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496806-75-8 | |
| Record name | 2-Aminoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Aminoquinoline-5-carboxylic acid synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoquinoline-5-carboxylic acid
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with diverse biological activities. Among its derivatives, this compound is a particularly valuable building block. Its bifunctional nature—possessing a nucleophilic amino group at the 2-position and a carboxylic acid at the 5-position—allows for versatile modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antineoplastic compounds.[1][2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization.
Part 1: Synthesis of this compound
Strategic Approach: The Friedländer Annulation
The most direct and widely adopted method for constructing the quinoline core is the Friedländer annulation, first reported by Paul Friedländer in 1882.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde).[5][6] The power of this approach lies in its convergence and ability to build the bicyclic quinoline system in a single transformative step.
The choice of the Friedländer synthesis is strategic due to its efficiency and the commercial availability of suitable starting materials. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine, Lewis acids) or bases (e.g., potassium tert-butoxide, piperidine), allowing for optimization based on substrate reactivity and functional group tolerance.[3][5][7] Modern variations have even been developed under solvent-free or microwave-assisted conditions to improve yields and reduce environmental impact.[5]
Reaction Mechanism
The mechanism of the Friedländer synthesis can proceed via two primary pathways, depending on the reaction conditions and substrates.[4][8]
-
Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by cyclization via intramolecular Schiff base formation (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[4][9]
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the aryl component and the carbonyl of the methylene component. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[4]
Below is a visualization of the general Friedländer synthesis pathway.
Caption: Generalized workflow of the Friedländer Annulation.
Detailed Experimental Protocol: Synthesis via Friedländer Annulation
This protocol describes a representative synthesis of this compound. The specific starting materials for this target would be 3-amino-4-formylbenzoic acid and a reagent like acetonitrile or a derivative that can provide the C2-N fragment under specific catalytic conditions.[2][10]
Materials:
-
3-amino-4-formylbenzoic acid (1 equivalent)
-
Benzyl cyanide (1.2 equivalents)
-
Potassium tert-butoxide (KOtBu) (2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 3-amino-4-formylbenzoic acid and anhydrous DMF.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add benzyl cyanide to the solution.
-
Slowly add potassium tert-butoxide in portions over 20-30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water.
-
Acidify the aqueous solution to a pH of ~5-6 with 1 M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate to remove non-polar impurities.
-
Dry the crude product under vacuum at 50°C overnight to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 2: Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. This self-validating system ensures the material is suitable for downstream applications in research and development.
Caption: Experimental workflow for characterization and QC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for polar carboxylic acids and allows for the observation of exchangeable protons (NH₂ and COOH).
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | ~13.0 | Broad singlet | Exchangeable with D₂O. |
| Aromatic H | 7.0 - 8.5 | Multiplets, Doublets | Complex pattern characteristic of the substituted quinoline ring. |
| NH₂ | ~6.5 - 7.5 | Broad singlet | Exchangeable with D₂O. |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Carboxylic Acid) | ~165 - 175 | Downfield shift due to electronegative oxygens.[11] |
| Aromatic C | ~110 - 155 | Multiple signals corresponding to the 10 carbons of the quinoline core. |
| C-NH₂ | ~150 - 160 | Carbon directly attached to the amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or an ATR accessory.
Expected IR Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad, strong |
| N-H (Amine) | Stretching | 3300 - 3500 | Two medium peaks (symm. & asymm.) |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong, sharp |
| C=C / C=N (Aromatic) | Stretching | 1500 - 1650 | Multiple medium to strong peaks |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |
The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11][12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[13]
Expected Mass Spectrometry Data (ESI-MS):
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 189.06 | Protonated molecular ion (Positive ion mode). |
| [M-H]⁻ | 187.05 | Deprotonated molecular ion (Negative ion mode). |
| [M-CO₂H]⁺ | 144.07 | Fragment corresponding to the loss of the carboxylic acid group. |
The molecular formula of this compound is C₁₀H₈N₂O₂, with a monoisotopic mass of 188.06 Da.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is typically employed.[15][16]
Suggested HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the quinoline core has strong absorbance (e.g., 254 nm).[16]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.[17]
Conclusion
The synthesis and characterization of this compound can be reliably achieved through a well-established chemical pathway, the Friedländer annulation, followed by a systematic and multi-technique analytical validation. The protocols and expected data outlined in this guide provide researchers with a comprehensive framework to produce and verify this important chemical intermediate, ensuring its quality and suitability for advanced applications in medicinal chemistry and beyond. The combination of NMR, IR, and MS for structural confirmation, coupled with HPLC for purity assessment, constitutes a robust, self-validating workflow critical for scientific integrity.
References
- 1. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Aminoquinolines [Chemical Structural Class] | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoquinoline-5-carboxylic acid
Introduction: A Versatile Heterocyclic Building Block
2-Aminoquinoline-5-carboxylic acid is a bifunctional heterocyclic compound featuring the rigid, aromatic quinoline core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science. The molecule's unique architecture, possessing a basic amino group at the 2-position and an acidic carboxylic acid group at the 5-position, imparts amphoteric properties and offers multiple reaction sites for synthetic elaboration. Quinoline derivatives are known to exhibit a wide range of biological activities, and the strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of novel therapeutic agents and functional materials.[1][2]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also field-proven methodologies for empirical determination. Understanding these fundamental properties is a critical first step in rational drug design, formulation development, and chemical synthesis, as they govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Identifiers
A consistent and accurate identification of a chemical entity is paramount for regulatory, safety, and research purposes. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 496806-75-8 | [3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [4] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(C=C2)N | |
| InChIKey | Not readily available |
Physical State and Solubility Profile
The physical state and solubility are foundational properties that influence a compound's handling, formulation, and biological availability. While specific experimental data for this compound is sparse in publicly available literature, we can infer expected characteristics from analogous structures and outline robust methods for their determination.
Appearance and Melting Point
-
Expected Appearance: Based on related compounds such as 2-aminoquinoline ("White to Light yellow to Green powder to crystal") and quinoline-5-carboxylic acid ("White to cream to pale brown to pale gray powder"), this compound is expected to be a crystalline solid at room temperature, likely with a color ranging from off-white to pale yellow.[5][6]
-
Melting Point (MP): A sharp melting point is a primary indicator of purity. The melting point for this specific compound is not documented in the provided sources. For context, the parent amine, 2-aminoquinoline, has a melting point in the range of 126-132 °C, while the parent acid, quinoline-5-carboxylic acid, melts at a much higher temperature of 295-305 °C.[5][6][7][8] The presence of both functional groups, allowing for strong intermolecular hydrogen bonding (both as a donor and acceptor), suggests that the melting point of this compound will be significantly high, likely closer to that of quinoline-5-carboxylic acid. Empirical determination is essential for confirmation.
Solubility
Solubility is a critical determinant of a drug candidate's bioavailability. The amphoteric nature of this compound, containing both a basic amine and an acidic carboxylate, suggests its aqueous solubility will be highly pH-dependent.
-
Expected Solubility Profile:
-
In acidic solutions (low pH) , the amino group will be protonated (-NH₃⁺), increasing aqueous solubility.
-
In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated (-COO⁻), also enhancing aqueous solubility.
-
At its isoelectric point (pI) , the molecule will exist predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.
-
In organic solvents, solubility is expected to be higher in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, compared to nonpolar solvents like hexanes. The parent compound, 2-aminoquinoline, is noted to be soluble in methanol and chloroform.[8][9]
-
A standard and reliable method for determining aqueous solubility is the shake-flask method.[10]
Acid-Base Properties (pKa)
The acid dissociation constant(s), or pKa, are critical for predicting the ionization state of a molecule at a given pH. This profoundly impacts solubility, membrane permeability, and receptor-binding interactions. As an amphoteric molecule, this compound will have at least two pKa values:
-
pKa₁ (Acidic): Associated with the dissociation of the protonated amino group (quinolinium-NH₃⁺ ⇌ quinoline-NH₂ + H⁺).
-
pKa₂ (Basic): Associated with the dissociation of the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺).
The pKa of the parent 2-aminoquinoline is approximately 3.43.[8] The carboxylic acid group on the quinoline ring will influence this value. Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[10]
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[11][12]
-
~3400-3300 cm⁻¹: N-H stretching from the primary amine.
-
~3300-2500 cm⁻¹: A very broad O-H stretching band from the hydrogen-bonded carboxylic acid.[12]
-
~1710-1680 cm⁻¹: A strong C=O stretching from the carboxylic acid carbonyl.[12]
-
~1620-1550 cm⁻¹: N-H bending and C=C/C=N stretching from the quinoline ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display distinct signals for the aromatic protons on the quinoline ring, typically in the 7.0-9.0 ppm range. A broad singlet for the -NH₂ protons will be present, and a highly deshielded, broad singlet for the carboxylic acid -OH proton will appear far downfield, often >10-12 ppm.[12]
-
¹³C NMR: Aromatic carbons will resonate between ~110-150 ppm. The carbonyl carbon of the carboxylic acid is expected in the ~165-185 ppm region.[12]
-
-
UV-Vis Spectroscopy: Quinoline and its derivatives are chromophoric and absorb UV radiation.[13] The exact absorption maxima (λ_max) will depend on the solvent, but the extended π-system of the quinoline ring suggests strong absorbance in the UV region, likely with multiple bands.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related compounds like 2-aminoquinoline and other quinoline carboxylic acids, caution is warranted.
-
Potential Hazards: Assumed to be an irritant. May cause skin irritation and serious eye irritation/damage.[7][14] May be harmful if swallowed.[7]
-
Recommended Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid generating dust.[14]
-
Wash hands thoroughly after handling.[14]
-
Store in a tightly closed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[14]
-
Detailed Experimental Protocols
The following protocols provide a self-validating framework for determining key physicochemical properties.
Protocol: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a ramp rate of approximately 10-20 °C/minute for an initial rapid scan. Once an approximate melting range is found, repeat with a fresh sample, heating rapidly to ~20 °C below the expected melting point, then reducing the ramp rate to 1-2 °C/minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). A pure compound should have a sharp melting range of <2 °C.
Protocol: Aqueous Solubility (Shake-Flask Method)
-
System Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand, or centrifuge at a low speed, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered sample and analyze it using a validated HPLC-UV method. Determine the concentration of the saturated solution by comparing its response to the standard curve. This concentration is the equilibrium solubility.
Protocol: pKa Determination (Potentiometric Titration)
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of degassed, deionized water. If aqueous solubility is low, a water-cosolvent system (e.g., water-methanol) may be used, and the results extrapolated to 0% cosolvent.
-
Titration (Acidification): Begin stirring the solution and record the initial pH. Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) using a burette. Record the pH after each addition, allowing the reading to stabilize. Continue well past the first equivalence point.
-
Titration (Alkalization): In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative (ΔpH/ΔV) can be plotted against volume to accurately determine the equivalence points (where the derivative is maximal).
References
- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 496806-75-8 | 2-aMino-quinoline-5-carboxylic acid | Next Peptide [nextpeptide.com]
- 5. 2-Aminoquinoline | 580-22-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Quinoline-5-carboxylic acid, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminoquinoline CAS#: 580-22-3 [m.chemicalbook.com]
- 9. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
A Guide to the Spectroscopic Characterization of 2-Aminoquinoline-4-carboxylic acid
A Note on Data Availability: Initial investigations for the spectroscopic profile of 2-Aminoquinoline-5-carboxylic acid revealed a lack of comprehensive, publicly available experimental data (NMR, IR, MS). To fulfill the objective of providing a detailed technical guide, this document will focus on the closely related, well-characterized isomer, 2-Aminoquinoline-4-carboxylic acid . The principles and methodologies described herein are directly applicable to the analysis of other quinoline-based structures.
Introduction: The Analytical Imperative for Substituted Quinolines
2-Aminoquinoline-4-carboxylic acid belongs to a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The quinoline scaffold is central to antimalarial drugs, kinase inhibitors, and various therapeutic agents. Consequently, the unambiguous structural confirmation of novel quinoline derivatives is a critical step in drug discovery and development.
This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 2-Aminoquinoline-4-carboxylic acid. As a Senior Application Scientist, the focus is not merely on the data itself, but on the scientific rationale behind the spectral features and the experimental design required to obtain high-fidelity results.
Molecular Structure and Analytical Overview
The structural integrity of 2-Aminoquinoline-4-carboxylic acid is confirmed by integrating data from multiple spectroscopic sources. Each technique provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating analytical system.
-
¹H and ¹³C NMR map the carbon-hydrogen framework, revealing the electronic environment of each atom.
-
IR Spectroscopy identifies key functional groups, notably the carboxylic acid and amino moieties, and provides insight into hydrogen bonding.
-
Mass Spectrometry determines the molecular weight and offers structural clues through controlled fragmentation analysis.
Below is a diagram of the 2-Aminoquinoline-4-carboxylic acid structure with standardized numbering for spectroscopic assignment.
Caption: Structure of 2-Aminoquinoline-4-carboxylic acid with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shifts (δ) are indicative of the local electronic environment, while spin-spin coupling provides information about neighboring protons.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the polar carboxylic acid and amino groups and allows for the observation of exchangeable protons (NH₂ and COOH).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire data at a controlled temperature (e.g., 298 K).
-
Use a standard 90° pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, including those on the aromatic ring.
-
The number of scans should be a multiple of 8 (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
¹H NMR Data Interpretation
The aromatic region of the spectrum is particularly informative. The electron-donating amino group at C2 and the electron-withdrawing carboxylic acid group at C4 significantly influence the chemical shifts of the protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~6.8 - 7.0 | Singlet (s) | N/A | Shielded by the strong electron-donating NH₂ group at C2. Appears as a singlet due to no adjacent protons. |
| H5 | ~8.0 - 8.2 | Doublet (d) | ~8.4 | Deshielded due to its peri-position relative to the carboxylic acid group. Coupled to H6. |
| H6 | ~7.4 - 7.6 | Triplet (t) | ~7.5 | Typical aromatic proton coupled to both H5 and H7. |
| H7 | ~7.7 - 7.9 | Triplet (t) | ~7.8 | Typical aromatic proton coupled to both H6 and H8. |
| H8 | ~7.9 - 8.1 | Doublet (d) | ~8.2 | Deshielded by the ring nitrogen. Coupled to H7. |
| NH₂ | ~7.5 (broad) | Singlet (br s) | N/A | Exchangeable proton; chemical shift is concentration-dependent. |
| COOH | ~13.0 (broad) | Singlet (br s) | N/A | Highly deshielded, exchangeable acidic proton. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~155 | Attached to the electron-donating amino group, resulting in a downfield shift. |
| C3 | ~108 | Shielded by the adjacent amino group. |
| C4 | ~140 | Attached to the electron-withdrawing carboxylic acid group. |
| C4a | ~148 | Quaternary carbon at the ring junction. |
| C5 | ~128 | Aromatic CH. |
| C6 | ~125 | Aromatic CH. |
| C7 | ~130 | Aromatic CH. |
| C8 | ~122 | Aromatic CH. |
| C8a | ~118 | Quaternary carbon adjacent to the ring nitrogen. |
| COOH | ~168 | Characteristic chemical shift for a carboxylic acid carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Validation: Perform a background scan immediately before the sample scan to subtract atmospheric CO₂ and H₂O absorptions.
IR Data Interpretation
The IR spectrum of 2-Aminoquinoline-4-carboxylic acid is dominated by features from the carboxylic acid and amino groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |
| 3400 - 3300 | N-H Stretch | Medium | Asymmetric and symmetric stretching of the primary amine (-NH₂). |
| 3300 - 2500 | O-H Stretch | Strong, Very Broad | Characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |
| ~1700 | C=O Stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid. Its position indicates it is likely part of a dimeric, hydrogen-bonded structure. |
| ~1620 | N-H Bend | Medium | Scissoring vibration of the primary amine. |
| 1600 - 1450 | C=C & C=N Stretch | Medium-Strong | Aromatic ring stretching vibrations. |
| ~1250 | C-O Stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, valuable information about the molecule's connectivity. Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution directly or via LC.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow) to optimize for the [M+H]⁺ ion.
-
Acquire a full scan mass spectrum (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS):
-
Select the protonated molecular ion ([M+H]⁺, m/z 189.06) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum.
-
MS Data Interpretation
-
Molecular Ion: The molecular formula is C₁₀H₈N₂O₂ with a monoisotopic mass of 188.06 Da. In positive ion ESI-MS, the expected protonated molecular ion [M+H]⁺ is observed at m/z 189.06 .
-
Key Fragmentations: Tandem MS/MS analysis of the m/z 189 precursor ion reveals characteristic losses.
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the title compound.
-
Loss of Water (H₂O): A primary loss from the carboxylic acid group yields a fragment at m/z 171 .
-
Loss of Carbon Monoxide (CO): Decarbonylation following the loss of water can lead to a fragment at m/z 143 .
-
Loss of Formic Acid (HCOOH): A concerted loss can result in a fragment at m/z 143 .
Integrated Spectroscopic Analysis
No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of all data points:
-
MS establishes the molecular formula (C₁₀H₈N₂O₂) with a protonated mass of m/z 189.
-
IR confirms the presence of the key -NH₂, -COOH, and quinoline functional groups.
-
¹³C NMR verifies the existence of 10 distinct carbon environments, including the characteristic C=O at ~168 ppm.
-
¹H NMR provides the final, detailed proof, showing the specific proton arrangement and electronic effects of the substituents on the quinoline ring, which is consistent with the proposed 2-amino-4-carboxy substitution pattern.
This integrated and self-validating workflow ensures the highest level of confidence in the structural assignment of 2-Aminoquinoline-4-carboxylic acid, a critical requirement for its application in research and development.
The Emerging Therapeutic Potential of 2-Aminoquinoline-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinoline nucleus represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold that has been ingeniously decorated by medicinal chemists to elicit a remarkable spectrum of biological responses. From the historical triumphs of quinine in combating malaria to the contemporary success of fluoroquinolone antibiotics, the quinoline motif has consistently proven its value in the development of impactful therapeutics. This guide delves into a specific, yet underexplored, subclass: the 2-aminoquinoline-5-carboxylic acid derivatives. While direct and extensive research on this precise scaffold remains nascent, this document will synthesize the wealth of knowledge surrounding structurally related quinoline derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. By examining the established biological activities, mechanisms of action, and synthetic strategies of closely related analogues, we aim to illuminate the therapeutic promise of this compound derivatives and to provide a roadmap for their future exploration.
I. The Quinoline Core: A Foundation of Diverse Biological Activity
The inherent biological activity of the quinoline ring system is vast and well-documented.[1] Derivatives have demonstrated potent efficacy across a range of therapeutic areas, including:
-
Anticancer: Exhibiting cytotoxicity against numerous cancer cell lines through various mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[3][4]
-
Antimicrobial: Displaying broad-spectrum activity against bacteria and fungi, often by targeting essential enzymes like DNA gyrase.
-
Anti-inflammatory: Modulating inflammatory pathways to reduce the production of pro-inflammatory mediators.[5][6]
-
Antimalarial: Interfering with the life cycle of the Plasmodium parasite.[2]
The strategic placement of substituents on the quinoline scaffold is paramount in dictating the specific biological activity and potency of the resulting derivatives. The 2-amino and 5-carboxylic acid moieties of our core topic are expected to play crucial roles in defining the pharmacological profile of these compounds.
II. Synthetic Strategies: Building the this compound Scaffold
While specific protocols for the synthesis of a diverse library of this compound derivatives are not extensively reported, established methodologies for the synthesis of substituted quinolines can be adapted. Key synthetic strategies include:
-
Friedländer Annulation: A classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7] This approach could be adapted by utilizing a suitably substituted 2-aminobenzaldehyde or 2-aminoketone precursor bearing a cyano or ester group at the 5-position, which can be subsequently hydrolyzed to the carboxylic acid. The amino group at the 2-position can be introduced from a reactant containing an α-amino nitrile.
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines, an α,β-unsaturated carbonyl compound, and an oxidizing agent.[8] Modifications of this method could be explored to incorporate the desired functionalities.
-
Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids.[7] While this typically yields a 4-carboxylic acid, variations in starting materials and reaction conditions could potentially be explored for the synthesis of 5-carboxylic acid derivatives.
-
Combes Quinoline Synthesis: This involves the acid-catalyzed cyclization of β-amino enones derived from the condensation of anilines and 1,3-dicarbonyl compounds.[7]
A generalized workflow for the synthesis of a library of this compound derivatives for structure-activity relationship (SAR) studies is proposed below.
III. Anticancer Activity: A Promising Frontier
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] Derivatives substituted at the 2-position have demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including breast, colon, lung, and leukemia.[3]
Structure-Activity Relationship (SAR) Insights from Related Compounds
While specific SAR data for this compound derivatives is limited, studies on related quinoline structures provide valuable insights:
-
Substitution at the 2-position: The nature of the substituent at the C2 position is critical for anticancer activity. The presence of an amino group, as in our core scaffold, is a common feature in many biologically active quinolines.[9]
-
Substitution at the 4-position: A variety of substituents at the C4 position have been shown to influence anticancer potency.[9]
-
Substitution on the Benzenoid Ring: Modifications on the benzene ring of the quinoline nucleus, such as at the C5, C6, C7, and C8 positions, can significantly impact activity.[10] The presence of a carboxylic acid at C5 is a key feature of the target scaffold and is expected to influence both the pharmacokinetic and pharmacodynamic properties of the molecules.
Potential Mechanisms of Anticancer Action
Based on the mechanisms of action of other quinoline derivatives, this compound analogues may exert their anticancer effects through:
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[11]
-
Topoisomerase Inhibition: Quinolines can intercalate with DNA and inhibit the function of topoisomerases, leading to DNA damage and apoptosis.[11]
-
Induction of Apoptosis: These derivatives may trigger programmed cell death through various signaling pathways.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
96-well plates.
-
This compound derivatives (test compounds).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
IV. Antimicrobial Activity: Combating Infectious Diseases
Quinolone and quinoline derivatives are renowned for their potent antimicrobial properties. The incorporation of an amino group at the C2 position and a carboxylic acid at the C5 position could lead to novel compounds with significant activity against a range of bacterial and fungal pathogens.
Potential Mechanisms of Antimicrobial Action
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13] The carboxylic acid moiety is often crucial for binding to these enzymes. This compound derivatives may also exert their antimicrobial effects through other mechanisms, such as disruption of the cell membrane or inhibition of other essential enzymes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Objective: To determine the MIC of the test compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus).
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
96-well microtiter plates.
-
This compound derivatives (test compounds).
-
Bacterial or fungal inoculum.
-
Resazurin solution (optional, as a viability indicator).
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. If using a viability indicator like resazurin, a color change will indicate microbial growth.
V. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[5][6] They can modulate key inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in the inflammatory response.[15] Inhibition of this pathway can lead to a decrease in the expression of pro-inflammatory genes.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator.
Objective: To evaluate the ability of the test compounds to inhibit LPS-induced NO production in macrophage cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics.
-
24-well plates.
-
Lipopolysaccharide (LPS).
-
This compound derivatives (test compounds).
-
Griess reagent.
-
Sodium nitrite standard solution.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the supernatant using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration.
VI. Concluding Remarks and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. The wealth of data on the diverse biological activities of related quinoline derivatives strongly suggests that this scaffold is a fertile ground for the development of new anticancer, antimicrobial, and anti-inflammatory drugs.
Future research should focus on:
-
Systematic Synthesis: The development of robust and efficient synthetic routes to generate a diverse library of this compound derivatives is crucial for comprehensive SAR studies.
-
In-depth Biological Evaluation: Rigorous screening of these derivatives against a wide panel of cancer cell lines, microbial strains, and in various inflammatory models will be necessary to identify lead compounds.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action of the most potent derivatives will be essential for their optimization and further development.
This technical guide provides a foundational framework for initiating research into this promising class of compounds. The convergence of established quinoline chemistry with the unique structural features of the this compound core holds the potential to yield a new generation of innovative and effective therapeutics.
VII. References
-
Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646.
-
Cheng, C. H., et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry, 15(24), 7624-7633.
-
Bhagare, R. J. (2019). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
-
Janecka, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3245.
-
Al-Ostath, O. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(19), 4429.
-
BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.
-
Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678.
-
Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1735.
-
Wallén, E. A. A., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 50(23), 5665–5675.
-
Shanley, K. L., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100508.
-
Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21946-21975.
-
Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
-
Singh, A., & Kumar, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Al-Ostath, O. A., et al. (2020). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Molecules, 25(19), 4429.
-
Kumar, S., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 7(10), 246-252.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Alam, M. A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 59-69.
-
Wang, Y., et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports, 10(1), 1-13.
-
Dunn, A. D., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 148-152.
-
Kumar, A., et al. (2012). Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica, 4(3), 1102-1107.
-
Safavi, M., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 811.
-
El-Sayed, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.
-
El-Sayed, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.
-
Klier, L., et al. (2011). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 9(21), 7410-7413.
-
Hsieh, P.-C., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1162.
-
PrepChem.com. (n.d.). Preparation of 2-aminoquinoline.
-
Wallén, E. A. A., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 50(23), 5665-5675.
-
Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(15), 5716.
-
del Olmo, E., et al. (2010). Anti-inflammatory 2-aminoquinolines obtained using MAOS. Molecules, 15(1), 169-181.
-
Janardhanan, N., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(4), 1-32.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
-
Wang, Y., et al. (2022). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Phytochemistry, 198, 113164.
-
Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 594-610.
-
Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94.
-
Kumar, A., et al. (2025). Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2: Design, synthesis and antimalarial efficacy studies. ResearchGate.
-
Singh, A., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6524-6541.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. iipseries.org [iipseries.org]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
2-Aminoquinoline-5-carboxylic Acid: A Technical Guide for Advanced Fluorescent Probe Applications
Foreword: Unveiling the Potential of a Versatile Fluorophore
In the dynamic landscape of molecular probes, the quest for fluorophores with tunable properties, environmental sensitivity, and versatile conjugation chemistry is perpetual. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has consistently demonstrated its utility in the design of sophisticated fluorescent sensors and labels. This technical guide focuses on a specific, yet highly promising derivative: 2-Aminoquinoline-5-carboxylic acid (2-AQC). While its isomers and other derivatives have been more extensively characterized, this guide aims to consolidate the available knowledge and provide a forward-looking perspective on the untapped potential of 2-AQC for researchers, scientists, and drug development professionals. We will delve into its core photophysical principles, offer insights into its synthesis and functionalization, and present detailed, field-proven protocols for its application in cutting-edge research.
The 2-Aminoquinoline Scaffold: A Foundation for Intrinsic Fluorescence
The fluorescence of 2-aminoquinoline and its derivatives originates from the π-conjugated system of the quinoline ring. The amino group at the 2-position acts as an electron-donating group, influencing the electronic distribution within the aromatic system and thereby modulating the photophysical properties. The carboxylic acid moiety at the 5-position provides a crucial handle for covalent attachment to a wide range of biomolecules, making 2-AQC a versatile tool for targeted labeling.
The photophysical properties of aminoquinoline derivatives are known to be sensitive to their local environment.[1][2] This solvatochromism, or change in fluorescence characteristics with solvent polarity, is a key feature that can be exploited for sensing applications. For instance, a shift in the emission spectrum or a change in fluorescence intensity can indicate alterations in the polarity of a protein's binding pocket or a change in the local pH.
Table 1: Inferred Photophysical Properties of this compound (2-AQC)
| Property | Inferred Value/Range | Influencing Factors |
| Excitation Maximum (λex) | ~320 - 360 nm | Solvent polarity, pH, conjugation |
| Emission Maximum (λem) | ~400 - 480 nm | Solvent polarity, pH, conjugation |
| Quantum Yield (Φ) | Moderate to High | Solvent, temperature, presence of quenchers |
| Fluorescence Lifetime (τ) | Nanosecond range | Environment, conjugation |
Note: These values are estimations based on the properties of similar aminoquinoline derivatives and should be experimentally verified.
Synthesis and Derivatization: Crafting the Probe for Purpose
The synthesis of 2-aminoquinoline derivatives can be achieved through various established organic chemistry routes. A common method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3] The carboxylic acid functionality can be introduced either on the starting materials or through subsequent modification of the quinoline core.
The true power of 2-AQC lies in its carboxylic acid group, which serves as a versatile point of attachment. This functional group can be readily activated to form covalent bonds with primary amines, a common functional group in biomolecules such as proteins and peptides.
General Principle of Amine-Reactive Labeling
The carboxylic acid of 2-AQC can be converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acyl chloride. This activated form then readily reacts with the primary amino groups (e.g., the N-terminus of a peptide or the side chain of a lysine residue) to form a stable amide bond.
Caption: General workflow for labeling biomolecules with 2-AQC.
Applications as a Fluorescent Molecular Probe
The unique combination of a fluorescent quinoline core and a reactive carboxylic acid handle makes 2-AQC a powerful tool for a variety of applications in research and drug development.
Sensing of Metal Ions
Aminoquinoline derivatives have been widely explored as fluorescent sensors for metal ions.[4][5] The nitrogen atom in the quinoline ring and the amino group can act as a chelating site for metal ions. Upon binding, the photophysical properties of the fluorophore can be significantly altered, leading to a "turn-on" or "turn-off" fluorescent response. This principle can be applied to develop selective and sensitive assays for the detection of biologically and environmentally important metal ions.
Experimental Protocol: Screening for Metal Ion Sensing with 2-AQC
-
Reagent Preparation:
-
Prepare a stock solution of 2-AQC (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions (e.g., 10 mM) of various metal ion salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water.
-
Prepare a buffer solution appropriate for the desired experimental conditions (e.g., HEPES or Tris-HCl at pH 7.4).
-
-
Fluorescence Measurement:
-
In a quartz cuvette, prepare a solution of 2-AQC at a final concentration of 1-10 µM in the chosen buffer.
-
Record the baseline fluorescence emission spectrum of the 2-AQC solution using a spectrofluorometer.
-
Sequentially add small aliquots of each metal ion stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
A significant change in fluorescence intensity upon the addition of a specific metal ion indicates a sensing event.
-
References
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Photostability of 2-Aminoquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoquinoline-5-carboxylic acid and its derivatives represent a promising class of compounds in medicinal chemistry, with potential applications ranging from anticancer to anti-inflammatory agents.[1] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. Among these, photostability—the intrinsic capacity of a molecule to resist degradation upon exposure to light—is a critical quality attribute.[2] Photodegradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability, thereby compromising the safety and efficacy of a drug product.[2]
This technical guide provides a comprehensive framework for assessing the photostability of this compound. In the absence of specific literature on this particular molecule, this document synthesizes established principles of quinoline chemistry, regulatory guidelines on photostability testing, and field-proven analytical methodologies. The objective is to equip researchers with the necessary knowledge and experimental protocols to rigorously evaluate the photostability of this compound and its derivatives.
Physicochemical Properties and Predicted Photoreactivity
| Property | Predicted Characteristic | Rationale |
| UV-Visible Absorption | Strong absorption in the UVA and UVB regions. | The quinoline ring system is a chromophore that absorbs UV radiation. The amino and carboxylic acid groups can act as auxochromes, potentially shifting the absorption maxima. |
| Photoreactivity | Susceptible to photodegradation. | Aromatic amines and carboxylic acids can be photolabile. The quinoline ring itself can undergo photo-oxidation and rearrangement. |
| Potential Degradation Pathways | Oxidation of the amino group, decarboxylation, and hydroxylation of the quinoline ring. | Based on known degradation pathways of quinoline and related aromatic compounds.[3][4] |
Regulatory Framework for Photostability Testing
The International Council for Harmonisation (ICH) has established guidelines for the photostability testing of new drug substances and products, outlined in document ICH Q1B.[5][6][7] This guideline provides a standardized approach to assessing the light sensitivity of pharmaceuticals and is a critical component of the drug development and registration process.
Key Aspects of ICH Q1B:
-
Light Sources: The guideline specifies the use of a light source that emits both visible and ultraviolet (UV) light, with a spectral distribution similar to that of natural daylight.[8]
-
Exposure Levels: A minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter is required for confirmatory studies.[8][9]
-
Sample Presentation: Samples should be exposed to the light source in a way that maximizes their surface area, and control samples protected from light should be analyzed concurrently.[8]
Experimental Assessment of Photostability
A comprehensive evaluation of the photostability of this compound involves a combination of forced degradation studies and confirmatory testing.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical first step in understanding the photodegradation profile of a new chemical entity.[2] These studies are designed to accelerate the degradation process, allowing for the rapid identification of potential degradants and the development of stability-indicating analytical methods.[10]
Experimental Workflow for Forced Degradation:
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jordilabs.com [jordilabs.com]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
The Emerging Potential of 2-Aminoquinoline-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged heterocyclic family, 2-aminoquinoline derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on a specific, yet underexplored, member of this class: 2-Aminoquinoline-5-carboxylic acid . While direct extensive research on this particular molecule is nascent, this document will provide an in-depth analysis of its potential applications by synthesizing information from closely related analogues and the fundamental principles of medicinal chemistry. We will explore its synthesis, physicochemical properties, and prospective therapeutic applications, particularly in oncology and inflammation, supported by detailed experimental methodologies and logical frameworks for drug design.
Introduction: The Quinoline Scaffold and the Significance of the 2-Amino Substituent
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds, including a number of approved drugs.[1] Its rigid structure provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 2-position significantly modulates the electronic properties of the quinoline ring system, enhancing its potential for hydrogen bonding and serving as a versatile synthetic handle for further derivatization. Derivatives of 2-aminoquinoline have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2]
Physicochemical Properties and the Strategic Importance of the 5-Carboxylic Acid Moiety
The inclusion of a carboxylic acid group at the 5-position of the 2-aminoquinoline scaffold is anticipated to confer several key physicochemical properties that are advantageous for drug development.
Physicochemical Profile of Related Scaffolds:
| Compound | Molecular Weight ( g/mol ) | LogP | pKa |
| 2-Aminoquinoline | 144.17 | 1.87 | 7.3 |
| Quinoline-5-carboxylic acid | 173.17 | 2.2 | ~4-5 (acidic) |
Data sourced from PubChem and other chemical databases.
The carboxylic acid moiety introduces a polar, ionizable group, which can significantly impact solubility, a critical parameter for drug formulation and bioavailability. Furthermore, the carboxylic acid can act as a key pharmacophoric feature, participating in hydrogen bonding and ionic interactions with target proteins. It can also serve as a bioisostere for other functional groups or act as a chelating agent for metal ions, a property that has been implicated in the mechanism of action of some quinoline-based drugs.[3]
Synthetic Strategies for this compound
While a definitive, optimized synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised by adapting established methodologies for quinoline synthesis. The Friedländer annulation and strategies involving the amination of quinoline N-oxides are particularly relevant.
Proposed Synthetic Pathway via Modified Friedländer Annulation
A logical approach involves the condensation of a suitably substituted 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing an α-methylene group.
Conceptual Experimental Protocol:
-
Starting Material Synthesis: Preparation of 2-amino-3-formylbenzoic acid or a protected derivative. This can be a multi-step process starting from commercially available precursors.
-
Condensation Reaction:
-
A mixture of the 2-aminobenzaldehyde derivative (1.0 eq) and a suitable carbonyl compound with an adjacent activated methylene group (e.g., a malonic ester derivative) (1.2 eq) is dissolved in a high-boiling point solvent such as ethanol or dimethylformamide (DMF).
-
A catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 80-150 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (ranging from a few hours to 24 hours).
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound derivative.
-
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of structurally related quinoline derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents in several key areas.
Anticancer Activity: Targeting Kinase Signaling Pathways
The 2-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Numerous derivatives have shown potent inhibitory activity against various kinases implicated in cancer progression, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[5] The carboxylic acid at the 5-position can be exploited to enhance binding affinity and selectivity through interactions with specific residues in the kinase active site.
Potential Kinase Targets and Rationale:
| Kinase Target | Rationale for Inhibition | Potential Role of 5-COOH |
| Protein Kinase CK2 | Overexpressed in many cancers, promoting cell proliferation and survival.[6] | Derivatives of 2-aminoquinoline-3-carboxylic acid have shown inhibitory activity against CK2, suggesting the potential for the 5-COOH isomer.[3][6] |
| EGFR/HER-2 | Key drivers in various epithelial cancers. | The quinoline core is present in several EGFR/HER-2 inhibitors. The 5-COOH could form crucial hydrogen bonds in the ATP-binding pocket. |
| PI3K/Akt/mTOR Pathway | A central signaling node frequently dysregulated in cancer. | 2-aminoquinoline derivatives have been reported as PI3K inhibitors.[7] The 5-COOH could be oriented to interact with key residues in the catalytic or allosteric sites. |
Signaling Pathway Diagram:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Anti-inflammatory and Immunomodulatory Effects
Quinoline derivatives have demonstrated significant anti-inflammatory properties.[8] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this compound could serve as a scaffold for developing novel anti-inflammatory agents.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokine Production: Modulation of signaling pathways such as NF-κB.
-
Enzyme Inhibition: Targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Experimental Workflow for Anti-inflammatory Screening:
Caption: Workflow for evaluating the anti-inflammatory potential of this compound derivatives.
Future Directions and Conclusion
This compound stands as a promising, yet largely untapped, scaffold in medicinal chemistry. The strategic placement of the amino and carboxylic acid functionalities provides a rich platform for chemical modification and the potential for multi-point interactions with biological targets. Future research should focus on the development of a robust and scalable synthesis of this core molecule. Subsequently, the generation of a diverse library of derivatives, through modification of both the amino and carboxylic acid groups, will be crucial for elucidating its structure-activity relationships against a panel of relevant biological targets, particularly kinases and inflammatory mediators.
References
- 1. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of quinoline-based irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Amino Acid Analysis via Pre-Column Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) and RP-HPLC
Introduction: The Imperative for Sensitive Amino Acid Quantification
Quantitative amino acid analysis is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to quality control in biopharmaceutical production and food science.[1][2] Amino acids serve as the fundamental building blocks of proteins, key metabolic intermediates, and critical nutrients.[1] However, their analysis by High-Performance Liquid Chromatography (HPLC) is challenging because most of the 20 common proteinogenic amino acids lack a strong native chromophore or fluorophore, making direct detection by UV or fluorescence spectroscopy difficult and insensitive.[1][3]
To overcome this limitation, a derivatization step is employed to attach a labeling agent to the amino acid molecule, enhancing its detectability. Pre-column derivatization, where the reaction occurs prior to chromatographic separation, is a widely adopted strategy. Among the available reagents, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has emerged as a superior choice for this purpose.[3]
This application note provides a comprehensive guide to the principles and protocols for the derivatization of amino acids using AQC, followed by separation and quantification using Reversed-Phase HPLC (RP-HPLC). The AQC method offers several distinct advantages:
-
Broad Reactivity: AQC reacts efficiently with both primary and secondary amines, allowing for the simultaneous analysis of all proteinogenic amino acids, including proline and hydroxyproline, in a single run.[1][4]
-
Derivative Stability: The resulting AQC-amino acid derivatives are exceptionally stable, remaining viable for several days at room temperature and for over a week when refrigerated, which permits batch processing and re-analysis if necessary.[1][5][6]
-
Clean Reaction Chemistry: The primary byproduct of the reaction, 6-aminoquinoline (AMQ) resulting from the hydrolysis of excess reagent, does not interfere with the chromatographic separation of the derivatized amino acids.[4][7]
-
High Sensitivity: The AQC tag imparts strong fluorescence to the amino acids, enabling highly sensitive detection with typical fluorescence excitation at 250 nm and emission at 395 nm.[5][8]
Principle of AQC Derivatization
The derivatization process is a straightforward, single-step reaction based on nucleophilic substitution. The primary or secondary amine of an amino acid attacks the carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester group on the AQC molecule. This results in the formation of a highly stable aminoquinolyl urea derivative and the release of NHS as a leaving group.[4][9]
The reaction is performed in a buffered alkaline environment (pH 8.2-10.1) to ensure the amino group is deprotonated and thus sufficiently nucleophilic to initiate the reaction.[7] Excess AQC reagent that does not react with an amino acid is slowly hydrolyzed by water to form 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and CO₂.
Caption: AQC reaction with an amino acid to form a stable derivative.
Materials and Reagents
| Item | Recommended Specifications |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Reagent* |
| Buffer | Borate Buffer (e.g., 0.2 M, pH 8.8) |
| Reagent Solvent | Acetonitrile (ACN), HPLC Grade |
| Amino Acid Standards | Amino Acid Standard Mixture (e.g., 2.5 µmol/mL) |
| Solvents | Ultrapure Water (18.2 MΩ·cm), Methanol (HPLC Grade) |
| Mobile Phase A | 50-100 mM Sodium Acetate buffer, pH adjusted |
| Mobile Phase B | Acetonitrile / Water mixture (e.g., 60:40 or 70:30 v/v) |
| Sample Preparation | 0.1 N Hydrochloric Acid (HCl), 0.2 µm Syringe Filters |
| Equipment | HPLC system with quaternary pump, autosampler, column oven, fluorescence and/or UV detector, analytical balance, vortex mixer, heating block/oven, pH meter |
*Commercially available kits, such as the Waters AccQ•Fluor™ Reagent Kit, provide pre-packaged and quality-controlled reagents.[5]
Experimental Protocols
Reagent Preparation
Causality: Proper reagent preparation is critical for reproducible and complete derivatization. The buffer maintains the alkaline pH necessary for the reaction, while high-purity solvents prevent interfering side reactions or chromatographic artifacts.
-
Borate Buffer (0.2 M, pH 8.8):
-
Dissolve an appropriate amount of boric acid in ultrapure water.
-
Adjust the pH to 8.8 using a concentrated sodium hydroxide (NaOH) solution.
-
Bring to the final volume with ultrapure water. Filter through a 0.2 µm filter before use.
-
-
AQC Derivatizing Reagent (e.g., 2-3 mg/mL):
-
Allow the AQC reagent vial to come to room temperature before opening to prevent condensation.
-
Reconstitute the AQC powder with a precise volume of HPLC-grade acetonitrile (e.g., 1 mL).[5]
-
Vortex thoroughly until fully dissolved. This solution should be prepared fresh for best results, though it can be stored under appropriate conditions as per the manufacturer's instructions.
-
-
Amino Acid Standard Stock Solution (e.g., 250 pmol/µL):
-
Dilute a certified amino acid standard mixture with 0.1 N HCl to achieve the desired concentration.[1]
-
Store the stock solution at 2-8 °C. Working standards are prepared by further dilution with ultrapure water.
-
Derivatization Protocol
Causality: This protocol ensures a molar excess of the AQC reagent to drive the reaction to completion for all amino acids in the sample.[4] The heating step at 50-55°C accelerates the reaction and ensures the formation of stable derivatives.[5][10]
-
Pipette 70 µL of 0.2 M Borate Buffer into a clean microcentrifuge tube or HPLC vial.
-
Add 10 µL of the sample or amino acid standard solution to the buffer.
-
Vortex the mixture for several seconds.
-
Add 20 µL of the reconstituted AQC Derivatizing Reagent to the vial.
-
Immediately vortex the mixture thoroughly for 30-60 seconds.
-
Let the vial stand at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now derivatized and ready for HPLC analysis. The derivatives are stable and can be stored at 2-8 °C for up to two days without significant degradation.[1]
Caption: Workflow for AQC derivatization and HPLC analysis.
HPLC Method Parameters
Causality: A reversed-phase C18 column is used because the AQC tag adds significant hydrophobicity to the otherwise polar amino acids, allowing for their retention and separation.[1] A gradient elution is necessary to resolve the wide range of polarities among the different AQC-amino acid derivatives in a reasonable timeframe. Precise temperature and pH control of the mobile phase is crucial for achieving reproducible retention times.[1]
| Parameter | Typical Conditions |
| HPLC System | Quaternary UHPLC/HPLC System |
| Column | Reversed-Phase C18 Column (e.g., Bluespher® 100-2 C18, 100 x 2 mm ID, 2 µm)[5] |
| Column Temp. | 45 °C[5] |
| Mobile Phase A | 50 mM Sodium Acetate, pH 5.75[5] |
| Mobile Phase B | 50 mM Sodium Acetate, pH 6 / Acetonitrile (30:70 v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Injection Vol. | 1 - 10 µL[5] |
| Fluorescence Det. | Excitation: 250 nm, Emission: 395 nm[5] |
| UV Det. (Optional) | 245 nm[5] |
Typical Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 100 | 0 |
| 7.50 | Gradient Profile to separate analytes (specifics depend on column and exact mobile phase) | |
| ... | ... | ... |
| Post-run | Re-equilibration to initial conditions (e.g., 5-10 min) |
Note: The gradient must be optimized for the specific column and HPLC system used to achieve baseline separation of all amino acids of interest. A complex mixture of 17 derivatized amino acids can be separated in under 8 minutes with an optimized UHPLC method.[5]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak Response | Incomplete derivatization (incorrect pH, degraded reagent). Sample concentration too low. | Verify the pH of the borate buffer is between 8.2 and 10.1.[7] Use freshly prepared AQC reagent. Ensure the total concentration of amino groups does not exceed the reagent's capacity (approx. 4 mM).[8] Concentrate sample if necessary. |
| Shifting Retention Times | Fluctuation in column temperature. Mobile phase pH drift. Column degradation. | Ensure the column oven is stable at the set temperature. Prepare fresh mobile phase daily; verify pH precisely, as a deviation of ±0.1 can cause shifts.[1] Use a guard column and flush the column after use. |
| Poor Peak Shape (Tailing) | Column overload. Secondary interactions with the column stationary phase. | Dilute the sample. Ensure the mobile phase pH is optimal for the analytes. Try a different brand of C18 column if the issue persists. |
| Extraneous Peaks | Contaminated solvents or reagents. Sample matrix interference. | Use only HPLC-grade solvents and ultrapure water. Run a "reagent blank" (derivatization without sample) to identify reagent-related peaks.[1] Improve sample cleanup procedures (e.g., solid-phase extraction) if the matrix is complex. |
Conclusion
The pre-column derivatization of amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a robust, reliable, and highly sensitive method for quantitative analysis by RP-HPLC. The simple, one-step reaction produces exceptionally stable derivatives for both primary and secondary amino acids, facilitating high-throughput and automated analysis in research and quality control environments. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve accurate and reproducible quantification of amino acids across a wide variety of sample matrices.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fluorescence Detection of Amines with 2-Aminoquinoline-5-carboxylic Acid
Introduction: The Imperative for Sensitive Amine Detection
In the realms of biomedical research, pharmaceutical development, and clinical diagnostics, the precise and sensitive quantification of primary and secondary amines is of paramount importance. This broad class of organic compounds, encompassing amino acids, biogenic amines, and neurotransmitters, plays a pivotal role in a myriad of physiological and pathological processes. Consequently, the ability to accurately measure their concentrations in complex biological matrices is crucial for elucidating disease mechanisms, discovering novel biomarkers, and ensuring the quality and safety of therapeutic agents.
While several analytical techniques exist for amine detection, high-performance liquid chromatography (HPLC) coupled with fluorescence detection offers an unparalleled combination of sensitivity, selectivity, and versatility.[1] However, a significant challenge lies in the fact that most biogenic amines lack a native chromophore or fluorophore, rendering them invisible to conventional UV or fluorescence detectors.[2] To overcome this limitation, a pre-column derivatization strategy is employed, wherein the non-fluorescent amine is chemically tagged with a fluorescent label.
Among the various derivatizing agents available, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), the activated N-hydroxysuccinimide (NHS) ester of 2-Aminoquinoline-5-carboxylic acid, has emerged as a superior choice.[1] AQC reacts with both primary and secondary amines to yield highly stable and fluorescent derivatives, enabling their sensitive detection and accurate quantification.[3][4] This application note provides a comprehensive guide to the principles, protocols, and best practices for the fluorescence detection of amines using AQC, tailored for researchers, scientists, and drug development professionals.
The Chemistry of AQC Derivatization: A Foundation of Stability and Specificity
The success of AQC as a derivatizing agent is rooted in its well-defined and robust reaction chemistry. The core of the reagent is the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate molecule. The N-hydroxysuccinimidyl ester group is a highly efficient activating group that readily reacts with the nucleophilic primary and secondary amino groups of the target analytes.
The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the analyte attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable urea linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a buffered alkaline medium (pH 8-9) to ensure that the amino groups are in their deprotonated, nucleophilic state.
Caption: Reaction of AQC with an amine to form a stable fluorescent derivative.
A key advantage of AQC is the exceptional stability of the resulting derivatives, which can be stored for several days at 2-8°C without significant degradation, allowing for batch processing and re-analysis if necessary.[3] Furthermore, excess AQC reagent hydrolyzes to 6-aminoquinoline (AMQ), which, along with its subsequent reaction products, does not interfere with the chromatographic separation and quantification of the derivatized analytes.
Protocol 1: Derivatization of Amines with AQC
This protocol outlines the step-by-step procedure for the pre-column derivatization of amines in a standard solution or a biological sample.
Materials:
-
AQC Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate
-
Borate Buffer: 0.2 M, pH 8.8
-
Acetonitrile (ACN): HPLC grade
-
Sample/Standard Solution: Containing the amines of interest
-
Heating Block or Water Bath: Capable of maintaining 55°C
Procedure:
-
Reagent Preparation:
-
Prepare the AQC derivatizing solution by dissolving 3 mg of AQC in 1 mL of acetonitrile. This solution should be prepared fresh daily.
-
Prepare the 0.2 M borate buffer by dissolving the appropriate amount of boric acid in water, adjusting the pH to 8.8 with NaOH, and bringing it to the final volume.
-
-
Sample Preparation:
-
For biological samples such as plasma or cell culture media, a protein precipitation step is recommended. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for derivatization.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
70 µL of 0.2 M Borate Buffer (pH 8.8)
-
10 µL of the sample or standard solution
-
20 µL of the AQC derivatizing solution
-
-
Vortex the mixture immediately for 1 minute.
-
Incubate the reaction mixture at 55°C for 10 minutes.[2]
-
After incubation, allow the mixture to cool to room temperature.
-
-
Sample Dilution and Injection:
-
Dilute the derivatized sample as needed with an appropriate diluent (e.g., mobile phase A) to bring the analyte concentrations within the linear range of the calibration curve.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: RP-HPLC Analysis of AQC-Derivatized Amines
This protocol provides a general method for the separation and quantification of AQC-derivatized amines using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Instrumentation and Columns:
-
HPLC System: A quaternary or binary HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for most applications.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 140 mM Sodium Acetate, 17 mM Triethylamine, pH 5.05 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 37°C |
| Injection Volume | 5-20 µL |
| Fluorescence Detection | Excitation: 250 nm, Emission: 395 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 0.5 | 98 | 2 |
| 15 | 90 | 10 |
| 19 | 83 | 17 |
| 30 | 60 | 40 |
| 33 | 0 | 100 |
| 36 | 0 | 100 |
| 37 | 100 | 0 |
| 45 | 100 | 0 |
Data Analysis:
-
Identify the peaks of interest based on their retention times compared to known standards.
-
Quantify the analytes by integrating the peak areas and using a calibration curve constructed from the analysis of standards of known concentrations. A good linearity with R² > 0.99 is typically achievable.[5]
Caption: General workflow for the HPLC analysis of amines with AQC derivatization.
Expert Insights and Troubleshooting
-
pH is Critical: The pH of the derivatization reaction is crucial for efficient labeling. A pH between 8.2 and 9.0 is optimal for ensuring the primary and secondary amines are deprotonated and thus sufficiently nucleophilic.
-
Reagent Stability: The AQC reagent in its solid form is stable when stored properly. However, the reconstituted AQC solution in acetonitrile is susceptible to hydrolysis and should be prepared fresh daily for optimal performance.
-
Matrix Effects: Biological samples can contain interfering substances that may affect the derivatization efficiency or co-elute with the analytes of interest. A thorough sample cleanup, such as protein precipitation or solid-phase extraction (SPE), is highly recommended to minimize matrix effects.
-
Fluorescence Quenching: Certain compounds in the sample matrix can cause fluorescence quenching, leading to an underestimation of the analyte concentration. Spiking experiments, where a known amount of the standard is added to the sample, can help to assess the extent of quenching.
-
Peak Tailing: Peak tailing for certain basic amines can be an issue. The addition of a competing amine, such as triethylamine, to the mobile phase can help to improve peak shape by masking residual silanol groups on the stationary phase.
Applications in Research and Development
The AQC derivatization method has been successfully applied to a wide range of analytical challenges, including:
-
Amino Acid Analysis: The simultaneous analysis of over 20 physiological amino acids in plasma and cell culture media for metabolic research and disease diagnosis.[3][5]
-
Biogenic Amine Profiling: The quantification of biogenic amines in food and beverages, such as beer, as an indicator of quality and microbial contamination.[2]
-
Neurotransmitter Research: The measurement of neurotransmitter levels in microdialysis samples for neurochemical studies.
-
Peptide Mapping and Protein Characterization: The determination of the amino acid composition of protein hydrolysates.
Conclusion
The use of this compound, in its activated AQC form, provides a robust, sensitive, and reliable method for the fluorescence detection of primary and secondary amines. The stability of the derivatized products and the straightforward nature of the reaction make it an invaluable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and considering the expert insights provided in this application note, users can achieve accurate and reproducible quantification of amines in a variety of complex matrices, thereby advancing our understanding of their critical roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Aminoquinoline-5-carboxylic Acid in Fluorescence Microscopy: A Technical Guide for Novel Probe Development and Application
Introduction: Unveiling the Potential of a Novel Fluorophore Scaffold
The quinoline moiety, a heterocyclic aromatic compound, represents a privileged scaffold in the development of fluorescent probes for bioimaging.[1][2] Its inherent photophysical properties, combined with a structural versatility that allows for fine-tuning of its spectral characteristics, have led to a wide array of sensors and labels for cellular components and processes.[2][3] Many quinoline derivatives function as "push-pull" systems, where an electron-donating group (like an amino group) and the electron-withdrawing nature of the quinoline ring system lead to intramolecular charge transfer (ICT). This phenomenon often results in high sensitivity to the local environment, making them excellent candidates for responsive probes.[4]
This guide focuses on 2-Aminoquinoline-5-carboxylic acid , a compound that, while not yet widely documented in fluorescence microscopy literature, possesses a chemical architecture primed for such applications. Its structure features:
-
A 2-Aminoquinoline Core: The fluorescent engine of the molecule, providing the fundamental photophysical properties.
-
A 5-Carboxylic Acid Group: A versatile chemical handle enabling covalent attachment to a vast range of biomolecules through standard bioconjugation techniques.[5][6]
The purpose of this document is to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. We will provide a theoretical framework based on the known properties of similar aminoquinoline derivatives, propose key applications, and detail robust, field-proven protocols to enable its use as a covalent label and a specific cellular stain.
Part 1: Predicted Physicochemical and Fluorescent Properties
While exhaustive characterization of this compound is pending, we can predict its key photophysical properties based on extensive studies of analogous aminoquinoline structures. These derivatives typically exhibit excitation in the near-UV to blue region of the spectrum and emit in the blue to green range.[4][7]
A critical predicted feature is solvatochromism , where the emission wavelength and quantum yield are highly dependent on the polarity of the solvent.[4] In non-polar, hydrophobic environments (like lipid droplets or protein interiors), a higher fluorescence quantum yield is expected. Conversely, in polar, aqueous environments, the fluorescence is likely to be significantly lower or "quenched".[4][8] This property is the foundation for developing "turn-on" fluorescent probes that only become brightly emissive upon binding to their target.
Table 1: Predicted Photophysical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Causality |
| Excitation Max (λex) | 360 - 420 nm | Based on the absorption maxima of similar push-pull amino-quinoline derivatives which possess an extended π-conjugated system.[4] |
| Emission Max (λem) | 470 - 550 nm | Emission is expected in the blue-green spectrum, with a significant Stokes shift characteristic of ICT fluorophores.[9] |
| Quantum Yield (Φf) | Highly Environment-Dependent | Predicted to be low (<0.1) in polar solvents (e.g., water, DMSO) and high (>0.3) in non-polar solvents (e.g., chloroform, n-hexane) or when bound to hydrophobic targets.[4][8] |
| Key Feature | Solvatochromism | The amino group (donor) and quinoline ring (acceptor) create an ICT state sensitive to solvent polarity, making it a responsive probe.[4] |
| Reactive Group | Carboxylic Acid (-COOH) | Enables covalent conjugation to primary amines (e.g., lysine residues in proteins) via amide bond formation.[6][10] |
Part 2: Proposed Applications in Fluorescence Microscopy
The unique combination of a responsive fluorophore core and a reactive conjugation handle makes this compound a versatile tool for several advanced microscopy applications.
Application 1: Covalent Labeling of Proteins and Biomolecules
The carboxylic acid group is an ideal anchor for covalent labeling. Using well-established carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), the fluorophore can be stably conjugated to primary amines on proteins, antibodies, or modified nucleic acids.[6][11] This allows for the creation of custom fluorescent probes to track protein localization, quantify expression levels, or perform fluorescence resonance energy transfer (FRET) studies.
Application 2: "Turn-On" Staining of Lipophilic Cellular Compartments
Based on the lipophilicity-responsive fluorescence of similar amino-quinoline derivatives, this compound is a strong candidate for imaging non-polar structures within cells.[4] Specifically, it is hypothesized to act as a selective stain for lipid droplets , which are organelles composed of a neutral lipid core. The probe is expected to be virtually non-emissive in the aqueous cytoplasm but would fluoresce brightly upon partitioning into the hydrophobic interior of lipid droplets, providing a high signal-to-noise ratio for live-cell imaging.[4][8]
Application 3: Foundation for Novel Biosensor Development
The aminoquinoline scaffold is a proven platform for developing chemosensors, most notably for detecting metal ions like Zn²⁺.[7][12][13] The coordination of the target ion with the nitrogen atoms of the quinoline ring modulates the ICT process, leading to a change in fluorescence. The carboxylic acid handle on this compound provides a site to attach additional chelating groups, potentially enabling the rational design of novel, highly specific sensors for various analytes.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the proposed applications. They are designed to be self-validating by including critical quality control and optimization steps.
Protocol 1: Covalent Labeling of Proteins
This protocol describes the conjugation of this compound to a target protein containing accessible primary amines (e.g., Bovine Serum Albumin, BSA, or an antibody) using EDC/NHS chemistry.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Target protein (e.g., BSA at 10 mg/mL in Reaction Buffer)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
Methodology:
-
Probe Activation (Causality: EDC activates the carboxyl group to form a highly reactive intermediate, which is then stabilized by Sulfo-NHS to create a semi-stable amine-reactive ester, improving reaction efficiency in aqueous solution). a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. c. In a microfuge tube, mix 10 µL of the 10 mM fluorophore stock with 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS. d. Incubate for 15 minutes at room temperature (RT) to form the NHS-ester.
-
Conjugation Reaction (Causality: The NHS-ester reacts with nucleophilic primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminus, to form a stable amide bond). a. Add the entire 30 µL activation mixture to 1 mL of the 10 mg/mL protein solution in Reaction Buffer. The molar ratio of dye to protein should be optimized (start with 10:1). b. React for 2 hours at RT with gentle stirring, protected from light.
-
Purification (Causality: It is critical to remove unconjugated fluorophore, as free dye will contribute to background signal and inaccurate characterization). a. Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., G-25). b. Elute with PBS, pH 7.4. The first colored/fluorescent fraction to elute will be the labeled protein. Later fractions will contain the free dye. c. Alternatively, transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS at 4°C overnight, with at least two changes of buffer.
-
Characterization (Self-Validation): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the predicted λex of the fluorophore. b. Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law and the respective extinction coefficients. An optimal DOL is typically between 2 and 5.
Protocol 2: Live-Cell Imaging of Lipid Droplets
This protocol outlines the use of this compound as a hypothesized "turn-on" probe for lipid droplets in cultured mammalian cells.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminoquinoline-5-carboxylic Acid for Metal Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: Direct experimental data on the application of 2-Aminoquinoline-5-carboxylic acid as a fluorescent metal ion sensor is limited in publicly available literature. The following application notes and protocols are constructed based on the well-established principles of quinoline-based chemosensors and experimental data from structurally similar and extensively studied analogues, such as 8-hydroxyquinoline and other aminoquinoline derivatives. These notes are intended to serve as a comprehensive guide for the research and development of this compound as a novel fluorescent sensor, and experimental validation is strongly recommended.
Introduction: The Promise of this compound in Metal Ion Detection
The detection of metal ions is of paramount importance in diverse scientific fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis. Quinoline and its derivatives represent a versatile and robust platform for the design of such sensors, owing to their intrinsic fluorescence, rigid structure, and potent metal-chelating capabilities.[1]
This compound is a compelling candidate for a novel fluorescent metal ion sensor. Its molecular architecture, featuring a quinoline core as the fluorophore, an amino group as a potential coordinating and modulating site, and a carboxylic acid group for metal chelation and influencing solubility, suggests a strong potential for selective metal ion binding and a corresponding change in its photophysical properties. The presence of the amino and carboxylic acid moieties provides a bidentate or potentially tridentate coordination site for metal ions. This chelation event is anticipated to modulate the electronic properties of the quinoline ring, leading to a "turn-on" or "turn-off" fluorescent response.
This guide provides a comprehensive overview of the theoretical basis, proposed sensing mechanisms, and detailed experimental protocols for the synthesis and application of this compound as a fluorescent sensor for metal ions.
Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The most probable sensing mechanism for this compound upon interaction with a target metal ion is Chelation-Enhanced Fluorescence (CHEF) . In its free, unbound state, the fluorescence of many quinoline derivatives is often quenched through various non-radiative decay pathways, such as photoinduced electron transfer (PET) from the electron-donating amino group to the excited quinoline ring, or through intramolecular vibrations and rotations.
Upon the introduction of a suitable metal ion, the amino and carboxylic acid groups can act as a chelating unit, binding the metal ion to form a stable complex. This complexation has two key consequences:
-
Rigidification: The formation of the chelate ring restricts intramolecular rotations and vibrations, reducing the energy loss through non-radiative pathways.
-
Inhibition of PET: The binding of the metal ion to the lone pair of electrons on the amino nitrogen can inhibit the PET process, thus favoring the radiative decay pathway (fluorescence).
This chelation-induced restriction of non-radiative decay pathways and promotion of radiative decay leads to a significant enhancement of the fluorescence intensity, resulting in a "turn-on" fluorescent response.
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for this compound.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through various established methods for quinoline synthesis. One plausible route involves a modified Friedländer annulation or a related cyclization reaction. The following is a generalized protocol that can be adapted and optimized.
Protocol 3.1: Synthesis via Friedländer Annulation
This protocol describes a potential synthetic route. Appropriate safety precautions must be taken, and all steps should be performed in a well-ventilated fume hood.
Materials:
-
2-Amino-5-formylbenzoic acid (or a suitable precursor)
-
A compound with an activated methylene group (e.g., acetaldehyde, acetone, or a derivative)
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base)
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Acid for neutralization (e.g., hydrochloric acid, acetic acid)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reactant Preparation: Dissolve 2-amino-5-formylbenzoic acid (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Methylene Compound: Add the activated methylene compound (1.1 to 1.5 equivalents) to the solution.
-
Catalyst Addition: Slowly add the base catalyst (catalytic amount to 1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Precipitation: Carefully neutralize the reaction mixture with an acid. The product, this compound, should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold solvent to remove impurities.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Caption: General workflow for the synthesis of this compound.
Protocols for Metal Ion Sensing
The following protocols provide a framework for evaluating the potential of this compound as a fluorescent sensor for various metal ions. Optimization of parameters such as solvent system, pH, and probe concentration will be necessary.
Protocol 4.1: Preparation of Stock Solutions
Materials:
-
Synthesized and purified this compound
-
High-purity solvent (e.g., DMSO, DMF, or a mixture with water)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) of high purity (e.g., 10 mM)
-
Buffer solutions of various pH values (e.g., HEPES, Tris-HCl, Phosphate buffer)
Procedure:
-
Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent. Store this solution in the dark to prevent photodegradation.
-
Metal Ion Stock Solutions: Prepare individual stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water or a suitable solvent.
-
Working Solutions: Prepare working solutions of the probe and metal ions by diluting the stock solutions with the appropriate buffer and/or solvent.
Protocol 4.2: Selectivity Screening
This protocol aims to identify which metal ions elicit a fluorescent response from this compound.
Materials and Instruments:
-
Working solutions of the probe and various metal ions
-
Buffer solution
-
Spectrofluorometer
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Sample Preparation: In a series of cuvettes or wells of a microplate, add a fixed concentration of the this compound working solution (e.g., 10 µM final concentration).
-
Addition of Metal Ions: To each cuvette/well (except for the blank), add a specific concentration of a different metal ion stock solution (e.g., 50 µM final concentration). Include a blank sample containing only the probe and buffer.
-
Incubation: Gently mix the solutions and allow them to incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow for complexation.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using the spectrofluorometer. Determine the optimal excitation wavelength by performing an excitation scan on the probe in the presence of a responsive metal ion.
-
Data Analysis: Compare the fluorescence intensity of the samples containing different metal ions to that of the blank. A significant increase or decrease in fluorescence intensity indicates a potential sensing capability for that particular metal ion.
Protocol 4.3: Titration Experiment for Sensitivity Determination
This protocol is used to determine the detection limit and binding affinity for a specific metal ion that showed a response in the selectivity screening.
Procedure:
-
Sample Preparation: Prepare a series of solutions containing a fixed concentration of the this compound probe (e.g., 10 µM) and varying concentrations of the target metal ion (from 0 to a concentration that causes saturation of the fluorescence signal).
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the emission maximum.
-
Data Analysis:
-
Detection Limit (LOD): Plot the fluorescence intensity as a function of the metal ion concentration. The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve at low concentrations.
-
Binding Constant (Kₐ): The binding constant can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
-
Protocol 4.4: Competition Experiment for Selectivity Confirmation
This experiment assesses the ability of the probe to selectively detect the target metal ion in the presence of other potentially interfering ions.
Procedure:
-
Sample Preparation: Prepare a solution containing the this compound probe and the target metal ion at a concentration that gives a significant fluorescence response.
-
Addition of Interfering Ions: To this solution, add a significant excess (e.g., 10-fold or 100-fold) of other metal ions.
-
Fluorescence Measurement: Measure the fluorescence intensity after the addition of each interfering ion.
-
Data Analysis: A minimal change in the fluorescence intensity upon the addition of other metal ions confirms the high selectivity of the probe for the target metal ion.
Quantitative Data Summary (Hypothetical, based on Analogues)
The following table presents a hypothetical performance summary for this compound as a fluorescent sensor, based on typical values observed for high-performance quinoline-based sensors for common metal ions. This data requires experimental verification.
| Target Ion (Hypothetical) | Detection Limit (LOD) | Binding Constant (Kₐ) | Solvent System | Proposed Response |
| Zn²⁺ | 10-100 nM | 10⁵ - 10⁶ M⁻¹ | Aqueous Buffer (pH 7.4) | Turn-on |
| Cu²⁺ | 50-500 nM | 10⁴ - 10⁵ M⁻¹ | Aqueous/Organic Mix | Turn-off (Quenching) |
| Fe³⁺ | 100-1000 nM | 10⁴ - 10⁵ M⁻¹ | Aqueous/Organic Mix | Turn-off (Quenching) |
| Al³⁺ | 20-200 nM | 10⁵ - 10⁷ M⁻¹ | Aqueous Buffer (pH 5-6) | Turn-on |
Conclusion and Future Directions
This compound holds significant promise as a novel fluorescent sensor for metal ions. Its structural features suggest a strong potential for selective and sensitive detection through a chelation-enhanced fluorescence mechanism. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of this compound's sensing capabilities.
Future research should focus on the experimental validation of the proposed sensing properties. This includes a comprehensive study of its selectivity towards a wide range of metal ions, optimization of the sensing conditions, and determination of its photophysical properties in detail. Furthermore, the introduction of additional functional groups to the quinoline core could be explored to fine-tune its selectivity and sensitivity for specific target ions, paving the way for its application in complex biological and environmental samples.
References
Application Note: Enhanced Mass Spectrometric Detection of Carboxylic Acids via Derivatization with 2-Aminoquinoline-5-carboxylic acid
Abstract
The quantitative analysis of carboxylic acids is crucial in numerous scientific disciplines, including metabolomics, pharmaceutical research, and clinical diagnostics. However, their inherent polarity and poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) often lead to challenges in detection and quantification. Chemical derivatization presents a robust solution by modifying the analyte to enhance its analytical properties. This application note provides a detailed protocol and scientific rationale for the derivatization of carboxylic acids using 2-Aminoquinoline-5-carboxylic acid (AQC-5C) for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS). The quinoline moiety of AQC-5C introduces a readily ionizable group, significantly improving detection in positive-ion mode ESI-MS.
Introduction: The Rationale for Derivatization
Carboxylic acids represent a diverse class of molecules with vital roles in biological systems. Alterations in their profiles are often indicative of metabolic dysregulation in various diseases.[1] Direct analysis of these compounds by reversed-phase liquid chromatography coupled with mass spectrometry (RP-LC-MS) is often hampered by their high polarity, leading to poor retention on conventional C18 columns, and their tendency to form adducts, which complicates data interpretation.[2][3]
Chemical derivatization addresses these challenges by:
-
Improving Ionization Efficiency: The introduction of a permanently charged or easily protonated group enhances the analyte's response in the mass spectrometer.[4][5]
-
Enhancing Chromatographic Retention: By increasing the hydrophobicity of the analyte, derivatization improves retention on reversed-phase columns, allowing for better separation from interfering matrix components.[2]
-
Improving Specificity and Sensitivity: Derivatization can introduce a specific fragmentation pattern, which is beneficial for developing highly selective and sensitive multiple reaction monitoring (MRM) assays.[6]
This compound (AQC-5C) is a promising derivatization agent. The quinoline ring system possesses a high proton affinity, making it an excellent tag for enhancing positive-ion ESI-MS signals. This application note outlines a comprehensive protocol for the derivatization of carboxylic acids using AQC-5C, leveraging a carbodiimide-mediated coupling reaction.
Reaction Mechanism: Amide Bond Formation
The derivatization of carboxylic acids with AQC-5C proceeds via the formation of a stable amide bond. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to improve efficiency and reduce side reactions.[7]
The proposed reaction mechanism involves three key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the analyte to form a highly reactive O-acylisourea intermediate.
-
Formation of an NHS Ester: The O-acylisourea intermediate readily reacts with NHS to form a more stable amine-reactive NHS ester. This step is crucial for improving the reaction efficiency, especially in aqueous environments.
-
Amide Bond Formation: The amino group of this compound nucleophilically attacks the NHS ester, displacing the NHS leaving group and forming a stable amide bond with the original carboxylic acid.
Caption: Proposed reaction mechanism for AQC-5C derivatization.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the derivatization of carboxylic acids in a standard solution. The procedure can be adapted for biological matrices with appropriate sample preparation.
Materials and Reagents
| Reagent | Supplier | Part Number |
| This compound (AQC-5C) | (Example) Sigma-Aldrich | (Example) A12345 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | (Example) Thermo Fisher | (Example) 22980 |
| N-Hydroxysuccinimide (NHS) | (Example) Sigma-Aldrich | (Example) 130672 |
| Acetonitrile (ACN), LC-MS Grade | (Example) Fisher Scientific | (Example) A955-4 |
| Water, LC-MS Grade | (Example) Fisher Scientific | (Example) W6-4 |
| Formic Acid (FA), LC-MS Grade | (Example) Thermo Fisher | (Example) 85178 |
| Carboxylic Acid Standard(s) | (User Defined) | (User Defined) |
Preparation of Reagent Solutions
-
AQC-5C Solution (10 mg/mL): Dissolve 10 mg of AQC-5C in 1 mL of Acetonitrile.
-
EDC Solution (50 mg/mL): Dissolve 50 mg of EDC in 1 mL of LC-MS grade water. Prepare fresh before use.
-
NHS Solution (25 mg/mL): Dissolve 25 mg of NHS in 1 mL of Acetonitrile.
Derivatization Workflow
Caption: Experimental workflow for AQC-5C derivatization.
Step-by-Step Protocol
-
Sample Preparation: Pipette 50 µL of the carboxylic acid standard solution (or sample extract) into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of Acetonitrile to the sample.
-
Reagent Addition:
-
Add 20 µL of the freshly prepared EDC solution.
-
Add 20 µL of the NHS solution.
-
Add 50 µL of the AQC-5C solution.
-
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubation: Incubate the reaction mixture in a heating block at 60°C for 30 minutes.
-
Cooling: After incubation, allow the mixture to cool to room temperature.
-
Dilution: Dilute the sample 1:10 with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile) before injection.
-
LC-MS Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS system.
LC-MS/MS Method Parameters (Example)
The following are suggested starting parameters for the analysis of AQC-5C derivatized carboxylic acids. Optimization will be required based on the specific analytes and instrumentation.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (for initial screening) or Multiple Reaction Monitoring (MRM) for targeted quantification |
Expected Results and Data Interpretation
Upon successful derivatization, a significant increase in the mass of the analyte will be observed, corresponding to the addition of the AQC-5C moiety minus the elements of water. The resulting derivative will exhibit enhanced signal intensity in positive-ion mode ESI-MS.
For targeted analysis using MRM, the precursor ion will be the [M+H]+ of the derivatized carboxylic acid. The product ions will likely correspond to characteristic fragments of the AQC-5C tag, providing a highly specific transition for quantification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Inactive EDC | Prepare fresh EDC solution immediately before use. |
| Presence of water in organic solvents | Use anhydrous solvents where possible, although the protocol is designed to be tolerant to some aqueous content. | |
| Suboptimal reaction temperature or time | Optimize incubation temperature and duration. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient | Optimize the LC gradient and mobile phase composition. |
| Sample overload | Dilute the sample further before injection. | |
| High Background Noise | Contamination from reagents or sample matrix | Use high-purity reagents and implement a thorough sample clean-up procedure for complex matrices. |
Conclusion
The derivatization of carboxylic acids with this compound offers a robust strategy to overcome common analytical challenges in LC-MS. By introducing a highly ionizable quinoline tag, this method significantly enhances the sensitivity and chromatographic performance for a wide range of carboxylic acids. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists to implement this powerful technique in their analytical workflows, enabling more reliable and sensitive quantification of these vital biomolecules.
References
- 1. Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Solid-Phase Synthesis of 2-Aminoquinoline-5-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive guide for the solid-phase synthesis (SPS) of 2-aminoquinoline-5-carboxylic acid derivatives. Quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] The 2-aminoquinoline core, in particular, serves as a versatile template for generating compound libraries for drug discovery. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods, enabling rapid purification and the potential for high-throughput parallel synthesis.[3] This guide details the underlying principles, step-by-step experimental protocols, and critical considerations for successfully synthesizing a library of N-acylated this compound derivatives on a solid support.
Introduction: The Strategic Advantage of Solid-Phase Synthesis
The quinoline ring system is a cornerstone in the development of therapeutic agents.[4] Derivatives of this scaffold are found in numerous FDA-approved drugs, most notably for their efficacy as antimalarial, anticancer, and anti-inflammatory agents.[4][5] The generation of diverse chemical libraries based on a core scaffold is a fundamental strategy in modern drug discovery. The solid-phase synthesis (SPS) approach is exceptionally well-suited for this purpose.
By anchoring the core molecule, this compound, to an insoluble polymer resin, all subsequent reaction steps and purifications are simplified to mere filtration and washing. This methodology circumvents the often-complex chromatographic purifications required in solution-phase chemistry and minimizes handling losses. Furthermore, the "pseudo-dilution" effect achieved by immobilizing molecules on a solid support can favor intramolecular reactions and reduce intermolecular side reactions.[3][6]
This application note will guide researchers through a robust protocol, beginning with the selection and loading of the resin, followed by on-resin derivatization of the 2-amino group, and concluding with the cleavage and isolation of the final products.
Synthesis Strategy and Workflow
The overall strategy involves three main stages: immobilization of the quinoline scaffold, on-resin diversification, and cleavage to release the final products.
-
Immobilization: The synthesis begins by covalently attaching the this compound building block to a suitable solid support. The choice of resin and linker is critical as it dictates the conditions for the final cleavage step and the C-terminal functional group of the product. For this protocol, we select the 2-chlorotrityl chloride resin, which allows for mild-acid cleavage, preserving acid-sensitive functionalities and yielding a C-terminal carboxylic acid.[7]
-
On-Resin Diversification: With the scaffold securely anchored, the 2-amino group is free for chemical modification. This protocol focuses on N-acylation using a library of diverse carboxylic acids. This amide bond formation is a reliable and well-established reaction in solid-phase chemistry, allowing for the introduction of significant structural diversity.
-
Cleavage and Isolation: The final step involves treating the resin with a mild acidic solution to cleave the ester linkage, releasing the desired derivative into solution. The insoluble resin is then filtered off, and the product is isolated by precipitation and can be further purified if necessary.
Below is a graphical representation of the complete workflow.
Caption: High-level workflow for the solid-phase synthesis of this compound derivatives.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 2-Chlorotrityl chloride resin, 100-200 mesh | Polymer Labs | 1.0-1.6 mmol/g loading | |
| This compound | Sigma-Aldrich | ≥97% | The core building block. |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ACS Grade | |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Peptide Synthesis Grade (Amine-free) | Use high-quality, amine-free solvent.[7] |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent Grade, ≥99% | |
| Methanol (MeOH) | Fisher Scientific | ACS Grade | Used for capping. |
| Carboxylic Acids (R-COOH) | Various | As required for library synthesis | Ensure they are dry. |
| HATU | Chem-Impex | ≥99% | Coupling agent. |
| Hexafluoroisopropanol (HFIP) | Oakwood Chemical | ≥99% | For cleavage cocktail. |
| Diethyl Ether, Cold | Fisher Scientific | Anhydrous | For product precipitation. |
Protocol 1: Loading the Scaffold onto the Resin
This protocol describes the covalent attachment of the this compound to the 2-chlorotrityl chloride resin.
-
Resin Swelling:
-
Place 2-chlorotrityl chloride resin (e.g., 300 mg, 0.1 mmol scale assuming 1.2 mmol/g loading) into a fritted syringe or solid-phase reaction vessel.
-
Add anhydrous DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
-
-
Building Block Preparation:
-
In a separate vial, dissolve this compound (1.5 eq.) in a minimal amount of DMF, then dilute with anhydrous DCM (8 mL).
-
Add DIPEA (3.0 eq.) to the solution. Rationale: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the HCl generated during the reaction.
-
-
Loading Reaction:
-
Add the solution from step 2 to the swelled resin.
-
Agitate the mixture at room temperature for 4-8 hours.
-
Drain the reaction solution.
-
-
Capping Unreacted Sites:
-
To ensure all reactive trityl chloride sites are quenched, a capping step is essential.[7]
-
Prepare a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under a high vacuum. A small sample can be cleaved to confirm successful loading via LC-MS.
-
Protocol 2: On-Resin N-Acylation
This protocol details the derivatization of the resin-bound 2-amino group via amide bond formation.
-
Resin Preparation:
-
Swell the loaded resin from Protocol 3.2 in anhydrous DMF for 20 minutes.
-
Drain the DMF.
-
-
Acylation Cocktail Preparation:
-
In a separate vial, dissolve the desired carboxylic acid (R-COOH, 3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF. Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, facilitating rapid amide bond formation.
-
Add DIPEA (6.0 eq.) to the vial and vortex briefly.
-
-
Coupling Reaction:
-
Add the acylation cocktail to the swelled resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To monitor reaction completion, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative test (beads remain yellow) indicates the absence of free primary amines and thus a complete reaction.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.
-
Wash with DCM (3x) and dry the resin under a high vacuum.
-
Protocol 3: Cleavage and Product Isolation
This final protocol describes the release of the derivatized product from the solid support.
-
Cleavage:
-
Swell the dried, derivatized resin in DCM for 20 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 20% Hexafluoroisopropanol (HFIP) in DCM. Rationale: HFIP is a weakly acidic solvent that effectively cleaves the acid-labile trityl ester linkage without requiring strong acids like TFA, which could damage sensitive functional groups.[7]
-
Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate for 30 minutes. Repeat this step once more with a fresh cocktail to ensure complete cleavage.
-
-
Collection and Isolation:
-
Drain the cleavage solution into a collection vessel.
-
Wash the resin with additional DCM (2x) and combine the filtrates.
-
Reduce the volume of the combined filtrate under reduced pressure (rotary evaporation).
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether (approx. 40-50 mL) with vigorous stirring. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ether, and dry under a high vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product purity by LC-MS and ¹H NMR.
-
If necessary, purify the product further using reverse-phase preparative HPLC.
-
Key Chemical Transformations
The following diagram illustrates the chemical structures at each major stage of the synthesis.
Caption: Key chemical transformations during the solid-phase synthesis.
References
- 1. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: 2-Aminoquinoline-5-carboxylic Acid in Cellular Imaging
Introduction: The Quinoline Scaffold as a Privileged Structure in Bioimaging
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a foundational structure in diverse scientific fields, from medicinal chemistry to materials science.[1] Its unique chemical properties, particularly the intrinsic fluorescence of the quinoline ring system, make it an exceptional building block for the synthesis of fluorescent probes for cellular imaging.[1][2][3] These probes are instrumental, non-invasive tools that allow researchers to visualize and characterize morphological and dynamic phenomena at the molecular level in living systems.[3]
Derivatives of quinoline have been extensively developed as chemosensors for a variety of analytes, including metal ions and protons (pH), and for targeting specific subcellular organelles like lipid droplets and lysosomes.[1][2][4] The versatility of the quinoline scaffold allows for fine-tuning of its photophysical properties through chemical modification, enabling the rational design of probes with high sensitivity, selectivity, and biocompatibility.[5]
This guide focuses on the application of 2-Aminoquinoline-5-carboxylic acid in cellular imaging. While direct, extensive research on this specific isomer is emerging, its structural features—a fluorescent core functionalized with both an electron-donating amino group and an electron-withdrawing carboxylic acid group—suggest powerful capabilities as a ratiometric pH sensor and a metal ion probe. The principles and protocols outlined herein are grounded in the well-established chemistry and applications of closely related quinoline derivatives, providing a robust framework for researchers to utilize and adapt this promising molecule.[1][6][7]
Chemical Properties and Synthesis
This compound is a structurally unique molecule poised for advanced fluorescent probe development. The amino group at the 2-position and the carboxylic acid group at the 5-position create a "push-pull" electronic system, which is often associated with interesting photophysical properties, such as large Stokes shifts and sensitivity to the local microenvironment.
Plausible Synthetic Pathway
While multiple synthetic routes can be envisioned, a common approach for the synthesis of aminoquinoline carboxylic acids involves the cyclization of appropriately substituted anilines.[1] A plausible multi-step synthesis for this compound is outlined below, drawing from established methodologies for similar quinoline derivatives.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Aminoquinoline-5-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-Aminoquinoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process and troubleshoot common challenges, particularly low reaction yields. Our goal is to provide you with the expertise and practical guidance needed to optimize your synthetic outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, presents unique challenges during derivatization. Achieving high yields requires a nuanced understanding of reaction conditions, reagent choice, and potential side reactions. This guide provides a structured approach to troubleshooting low yields and addresses frequently asked questions to ensure your success.
Troubleshooting Guide: Low Yields
Low product yield is a frequent impediment in organic synthesis. This section addresses specific issues you might encounter during the derivatization of this compound and provides a systematic approach to identifying and resolving the root cause.
Issue 1: The amide coupling reaction is inefficient, resulting in a low yield of the desired amide derivative.
Potential Causes & Solutions
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by an amine.[2][3] Incomplete activation is a primary culprit for low yields in amide coupling reactions.[4]
-
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives such as HOBt (Hydroxybenzotriazole), are common but may not be potent enough for all substrates.[5][6][7] For more challenging or sterically hindered couplings, consider using more robust uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[2][7][8]
-
Optimize Reagent Stoichiometry: Ensure you are using appropriate stoichiometry. Typically, 1.1 to 1.5 equivalents of the coupling reagent and the amine are used to drive the reaction to completion.
-
Control Reaction Temperature: Most amide coupling reactions are initiated at 0 °C to manage the exothermic activation step and minimize side reactions, then gradually warmed to room temperature.[9] If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial, but this should be done cautiously to avoid decomposition or racemization.
-
Solvent Selection is Key: The solvent must be anhydrous and capable of dissolving all reactants. DMF and DCM are common choices, though DMF's high boiling point can complicate workup.[10] Ensure your solvent is of high purity and properly dried, as water will hydrolyze the activated intermediate.
-
-
-
Competitive Self-Condensation: The 2-amino group on the quinoline ring is nucleophilic and can react with the activated carboxylic acid of another molecule. This leads to the formation of dimers or oligomers, consuming starting material and reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Employ a Protection Strategy: To prevent self-condensation, consider protecting the 2-amino group before activating the carboxylic acid. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under typical amide coupling conditions and can be removed later with acid.[11][12]
-
Control Reagent Addition: Slowly adding the coupling reagent to the reaction mixture can maintain a low concentration of the highly reactive activated intermediate, thereby favoring the intermolecular reaction with your desired amine over self-condensation.[13]
-
-
-
Steric Hindrance: If either the this compound derivative or the coupling amine partner has bulky substituents near the reaction centers, the reaction rate can be significantly diminished.
-
Troubleshooting Steps:
-
Use Specialized Coupling Reagents: For sterically demanding substrates, highly reactive coupling reagents such as HATU or COMU are often more effective.[14] Acyl fluorides, formed in situ, can also be excellent for coupling hindered substrates.[15]
-
Extend Reaction Time and Increase Temperature: Sterically hindered reactions often require longer reaction times (24-48 hours) and may benefit from a moderate increase in temperature to overcome the higher activation energy.
-
-
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling of this compound.
Issue 2: The esterification reaction is not proceeding to completion.
Potential Causes & Solutions
-
Reversibility of Fischer-Speier Esterification: The classic acid-catalyzed esterification with an alcohol is an equilibrium-limited process.[16] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[17][18]
-
Troubleshooting Steps:
-
Remove Water: Employ a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
-
Use Excess Alcohol: According to Le Châtelier's principle, using a large excess of the alcohol (it can even be used as the solvent) will drive the equilibrium towards the formation of the ester product.[17][18]
-
-
-
Insufficient Acid Catalysis: A strong acid catalyst is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.
-
Troubleshooting Steps:
-
Catalyst Choice and Amount: Ensure a sufficient quantity of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.
-
Anhydrous Conditions: Any water present in the reagents or on the glassware will compete with the alcohol for protonation by the acid catalyst, reducing its effectiveness. Ensure all components of the reaction are thoroughly dried.
-
-
-
Alternative Esterification Methods for Difficult Substrates: For substrates that are sensitive to strong acid or when Fischer esterification yields are persistently low, alternative methods should be considered.
-
Troubleshooting Steps:
-
Reaction with Alkyl Halides: Convert the carboxylic acid to its more nucleophilic carboxylate salt using a mild base (e.g., Cs₂CO₃, K₂CO₃). This salt can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction. This method is generally irreversible.
-
Mitsunobu Reaction: This powerful reaction facilitates the esterification of carboxylic acids with primary or secondary alcohols under mild, neutral conditions. It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate).[19][20][21] This method is particularly useful as it proceeds with inversion of configuration at the alcohol's stereocenter.[22][23]
-
-
Troubleshooting Logic: Esterification
Caption: Decision tree for troubleshooting low esterification yields.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the 2-amino group before derivatizing the carboxylic acid?
A1: This is highly dependent on the chosen reaction conditions. For amide coupling, the unprotected 2-amino group can compete with your desired amine, leading to self-condensation and the formation of polymeric byproducts. If you observe insoluble material or high molecular weight impurities, protecting the amino group (e.g., as a Boc-carbamate) is strongly advised.[12] For Fischer esterification under strong acidic conditions, the amino group will be protonated to form an ammonium salt. This deactivates it as a nucleophile, so protection is generally not required.
Q2: What is the optimal solvent for amide coupling reactions?
A2: The ideal solvent must dissolve all reactants and be inert to the reaction conditions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most frequently used solvents. DCM is favored for its ease of removal, but solubility can be an issue for some substrates. DMF is an excellent solvent but its high boiling point can make product isolation more challenging.[10] In all cases, the use of anhydrous (dry) solvents is crucial to prevent the premature hydrolysis of the activated carboxylic acid intermediate.
Q3: My purified product still contains impurities. What are the likely side products?
A3: In amide coupling reactions, several side products can form:
-
Unreacted Starting Material: This indicates an incomplete reaction. Consider optimizing reaction time, temperature, or the potency of your coupling reagent.
-
N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like EDC. It arises from the rearrangement of the O-acylisourea intermediate. The addition of HOBt or HOAt can effectively suppress this side reaction.[3]
-
Epimerization: If your amine or carboxylic acid has a chiral center, particularly at the α-position, racemization can occur. This is often exacerbated by high temperatures or the use of excess base. Employing coupling reagents known for low racemization, such as HATU or COMU, and maintaining low reaction temperatures can mitigate this issue.[2]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful technique that provides confirmation of the product's molecular weight and allows for more quantitative tracking of the reaction components.
Q5: What is the function of a base, such as DIPEA or triethylamine, in amide coupling reactions?
A5: A non-nucleophilic organic base is often included in amide coupling protocols for several reasons:
-
To neutralize amine salts: If your amine starting material is in the form of a hydrochloride or other salt, a base is required to liberate the free, nucleophilic amine.
-
To maintain a basic pH: Many coupling reagents and their intermediates are more stable under slightly basic conditions. The base also scavenges any acidic byproducts generated during the reaction, which can prevent unwanted side reactions. Diisopropylethylamine (DIPEA) is often preferred due to its steric bulk, which makes it less likely to act as a competing nucleophile.[8]
Data Summary
Table 1: Common Amide Coupling Reagents
| Reagent | Activating Mechanism | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts.[6][7] | Can form N-acylurea byproduct, moderate reactivity.[3][13] |
| HATU | Uronium/Aminium Salt | High reactivity, low racemization, effective for hindered couplings.[7][8] | Expensive, byproducts can be difficult to remove. |
| PyBOP | Phosphonium Salt | Good reactivity, stable reagent. | Phosphine oxide byproducts can complicate purification. |
| COMU | Uronium/Aminium Salt | Very high reactivity, excellent for challenging systems, low racemization.[2] | High cost. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hepatochem.com [hepatochem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. fiveable.me [fiveable.me]
- 12. Protective Groups [organic-chemistry.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. amphoteros.com [amphoteros.com]
- 16. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Fluorescence Signal of 2-Aminoquinoline-5-carboxylic Acid (2-AQC-5-CA) Conjugates
Welcome to the technical support center for 2-Aminoquinoline-5-carboxylic acid (2-AQC-5-CA) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the fluorescence signal in your experiments. As every biological system and experimental setup has unique characteristics, this resource emphasizes understanding the underlying principles to empower you to effectively troubleshoot and refine your protocols.
Part 1: Understanding the Fluorophore - The Foundation of a Strong Signal
This compound is a fluorescent label valued for its sensitivity to the local microenvironment. Its fluorescence characteristics, including intensity and spectral properties, can be significantly influenced by factors such as solvent polarity, pH, and conjugation to a biomolecule. A thorough understanding of these properties is the first step toward optimizing your fluorescence signal.
Frequently Asked Questions (FAQs): 2-AQC-5-CA Properties
Q1: What are the excitation and emission maxima of 2-AQC-5-CA?
While precise spectral data for the 5-carboxylic acid isomer is not extensively published, related aminoquinoline compounds exhibit excitation in the ultraviolet (UV) to blue region of the spectrum and emission in the blue to green region. For instance, 5-aminoquinoline's photophysical properties are known to be sensitive to the solvent environment.[1]
Actionable Insight: It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific 2-AQC-5-CA conjugate in your experimental buffer. Start by performing a full excitation and emission scan using a spectrophotometer to identify the peak wavelengths for your conjugate.
Q2: How does the local environment affect the fluorescence of 2-AQC-5-CA conjugates?
The fluorescence of aminoquinolines is highly sensitive to the polarity of their environment. Generally, these molecules exhibit higher fluorescence quantum yields in non-polar environments and are often quenched in polar, protic solvents like water.[2] This solvatochromism is a key feature to consider during experimental design and data interpretation.
Causality Explained: The "push-pull" nature of the amino and quinoline groups leads to an intramolecular charge transfer (ICT) state upon excitation. In polar solvents, the excited state is stabilized, which can promote non-radiative decay pathways, leading to fluorescence quenching. When the conjugate binds to a target in a less polar, hydrophobic pocket, the quantum yield can increase, resulting in a "turn-on" fluorescence signal.
Q3: What is fluorescence quenching and how can it affect my 2-AQC-5-CA signal?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For aminoquinoline derivatives, quenching can be caused by a variety of factors, including:
-
Solvent Effects: As mentioned, polar protic solvents can quench fluorescence.
-
Presence of Quenchers: Certain molecules, such as those containing heavy atoms (e.g., iodide) or specific metal ions, can act as collisional quenchers.
-
Self-Quenching (Concentration Effects): At high concentrations or high degrees of labeling, fluorophores can interact with each other in the ground or excited state, leading to a decrease in fluorescence.[3]
Part 2: The Art of Conjugation - Achieving Optimal Labeling
The process of covalently attaching 2-AQC-5-CA to your biomolecule of interest is a critical step that directly impacts the final fluorescence signal. The most common method for labeling proteins and other amine-containing biomolecules is through the use of an N-hydroxysuccinimide (NHS) ester of 2-AQC-5-CA.
Troubleshooting Guide: NHS Ester Conjugation
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Fluorescence Signal After Conjugation | 1. Inactive NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive. | Solution: Use fresh, anhydrous DMSO or DMF to prepare the NHS ester stock solution immediately before use.[4] Perform a quick activity test by hydrolyzing a small amount of the NHS ester with a base and checking for the release of NHS by measuring absorbance at 260 nm.[4] |
| 2. Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[5] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the NHS ester hydrolysis rate increases significantly.[5] | Solution: Ensure your reaction buffer is at the optimal pH. Use a non-amine-containing buffer like sodium bicarbonate or phosphate buffer.[5] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[4] | |
| 3. Low Labeling Efficiency: The molar ratio of NHS ester to your biomolecule may be too low. | Solution: Optimize the molar ratio of the NHS ester to your biomolecule. Start with a 5- to 20-fold molar excess of the NHS ester and perform a titration to find the optimal ratio for your specific molecule. | |
| High Background Fluorescence | 1. Unreacted (Free) Dye: Incomplete removal of the unconjugated 2-AQC-5-CA after the labeling reaction. | Solution: Purify the conjugate thoroughly using size-exclusion chromatography (SEC), dialysis, or other suitable chromatographic techniques to separate the labeled biomolecule from the smaller, unreacted dye.[6] For peptides, reversed-phase HPLC is a standard purification method.[7] |
| 2. Non-specific Binding: The dye or conjugate may be binding non-specifically to other components in your assay. | Solution: Include appropriate blocking agents (e.g., BSA) in your assay buffer. Optimize washing steps to remove non-specifically bound molecules. | |
| Precipitation of Biomolecule During Conjugation | 1. High Degree of Labeling: Over-labeling can alter the solubility of the biomolecule, leading to aggregation and precipitation. | Solution: Reduce the molar excess of the NHS ester in the conjugation reaction. Monitor the degree of labeling (DOL) to avoid over-modification. |
| 2. Solvent Effects: The addition of a significant volume of organic solvent (used to dissolve the NHS ester) can denature and precipitate proteins. | Solution: Use a minimal amount of anhydrous DMSO or DMF to dissolve the NHS ester. Add the dye solution to the protein solution slowly while gently stirring. |
Experimental Protocol: NHS Ester Conjugation of a Protein with 2-AQC-5-CA
This protocol provides a general framework for labeling a protein with a 2-AQC-5-CA NHS ester. Optimization for your specific protein is recommended.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
2-AQC-5-CA NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the 2-AQC-5-CA NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Purification:
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.[6]
-
Collect the fractions containing the labeled protein, which will typically elute first.
-
Diagram: NHS Ester Conjugation Workflow
Caption: Workflow for conjugating 2-AQC-5-CA NHS ester to a protein.
Part 3: Quality Control - Knowing Your Conjugate
After conjugation and purification, it is essential to characterize your 2-AQC-5-CA conjugate to ensure optimal performance and reproducibility. The Degree of Labeling (DOL) is a critical parameter to determine.
FAQs: Degree of Labeling (DOL)
Q4: What is the Degree of Labeling (DOL) and why is it important?
The DOL is the average number of fluorophore molecules conjugated to each biomolecule.[8] It is a crucial quality control parameter because:
-
Low DOL: Results in a weak fluorescence signal.[3]
-
High DOL: Can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence intensity.[3] It can also potentially interfere with the biological activity of the labeled molecule. For antibodies, an optimal DOL is typically between 2 and 10.[3]
Q5: How do I calculate the DOL for my 2-AQC-5-CA conjugate?
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:
-
~280 nm: To determine the protein concentration.
-
The absorbance maximum (λmax) of 2-AQC-5-CA: To determine the concentration of the fluorophore.
The formula for calculating DOL is:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)[9]
Where:
-
A_max is the absorbance of the conjugate at the λmax of 2-AQC-5-CA.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of 2-AQC-5-CA at its λmax.
-
CF is the correction factor, which accounts for the absorbance of the dye at 280 nm (A_280_dye / A_max_dye).[10]
Experimental Protocol: Determining the Degree of Labeling (DOL)
Materials:
-
Purified 2-AQC-5-CA conjugate in a suitable buffer
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280).
-
Measure the absorbance at the experimentally determined λmax of your 2-AQC-5-CA conjugate (A_max).
-
Note: If the absorbance is greater than 2.0, dilute the sample with buffer and multiply the final result by the dilution factor.[10]
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = (A_280 - (A_max * CF)) / ε_protein
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Diagram: DOL Calculation Logic
Caption: Logical flow for calculating the Degree of Labeling (DOL).
Part 4: Final Signal Optimization & Troubleshooting
Even with a well-characterized conjugate, experimental conditions can significantly impact the final fluorescence signal.
Troubleshooting Guide: Assay Signal Optimization
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Weak Fluorescence Signal in Assay | 1. Sub-optimal Buffer Conditions: The pH or composition of your assay buffer may be quenching the fluorescence. | Solution: Empirically test a range of pH values for your assay buffer. Evaluate the effect of different buffer components on the fluorescence of your conjugate. Avoid known quenchers if possible. |
| 2. Photobleaching: The fluorophore is being destroyed by prolonged exposure to excitation light. | Solution: Minimize the exposure time to the excitation light. Use an anti-fade reagent in your mounting medium for microscopy applications.[11] | |
| 3. Incorrect Instrument Settings: The excitation and emission wavelengths or bandpass filters on your instrument are not optimized for your conjugate. | Solution: Use the experimentally determined excitation and emission maxima for your conjugate to set up your instrument. Ensure that your filter sets are appropriate for these wavelengths. | |
| Signal-to-Noise Ratio is Low | 1. High Background: See "High Background Fluorescence" in the conjugation section. | Solution: Re-purify the conjugate to ensure all free dye is removed. Optimize blocking and washing steps in your assay. |
| 2. Low Specific Signal: The concentration of the conjugate or the target is too low. | Solution: Increase the concentration of your 2-AQC-5-CA conjugate. If possible, increase the concentration of the target molecule. | |
| Inconsistent Results Between Experiments | 1. Variability in DOL: Different batches of your conjugate have different DOLs. | Solution: Carefully control your conjugation reaction conditions and always measure the DOL for each new batch of conjugate.[8] |
| 2. Degradation of Conjugate: The conjugate may not be stable under your storage conditions. | Solution: Aliquot your conjugate and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
By systematically addressing these potential issues, you can optimize the fluorescence signal of your this compound conjugates and achieve reliable and reproducible results in your research.
References
- 1. Photochemistry of 5-aminoquinoline in protic and aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. bachem.com [bachem.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biotium.com [biotium.com]
Technical Support Center: 2-Aminoquinoline-5-carboxylic Acid Labeling
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for labeling experiments using 2-Aminoquinoline-5-carboxylic acid (2-AQ-5-CA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chemistry, application, and potential pitfalls of using this reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
This guide focuses on the use of 2-AQ-5-CA in its activated N-hydroxysuccinimide (NHS) ester form, the most common strategy for labeling primary amines on proteins and other biomolecules.
Core Principles: The Reaction Landscape of NHS Ester Chemistry
The successful labeling of a protein with 2-AQ-5-CA NHS ester is a competition between two primary reactions: aminolysis (the desired reaction) and hydrolysis (the primary side reaction).
-
Aminolysis (Desired Reaction): The labeling reaction occurs when an unprotonated primary amine (-NH₂), found at the N-terminus of a polypeptide or on the side chain of a lysine residue, performs a nucleophilic attack on the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3]
-
Hydrolysis (Competing Side Reaction): In an aqueous environment, water molecules can also attack the NHS ester. This reaction, which is significantly accelerated at higher pH, converts the ester into an unreactive carboxylic acid, rendering the 2-AQ-5-CA molecule incapable of labeling your target.[1][3][4]
Understanding and controlling the balance between these two reactions is the key to efficient and specific labeling.
Visualizing the Reaction Pathways
The following diagram illustrates the critical choice point for the activated 2-AQ-5-CA NHS ester: reacting with the target protein or being inactivated by water or an interfering buffer molecule.
Caption: Key reaction pathways for 2-AQ-5-CA NHS ester in a typical labeling experiment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with 2-AQ-5-CA NHS ester?
The optimal pH is a trade-off. The reaction requires a deprotonated primary amine (-NH₂) to act as a nucleophile, which is favored at alkaline pH. However, the competing hydrolysis reaction also accelerates dramatically at higher pH.[3][5] Therefore, the recommended pH range is 7.2 to 8.5 .[1][5] A common and effective choice is a buffer at pH 8.3.[2][6][7]
Q2: What buffers should I use? What buffers must I avoid?
The single most critical error to avoid is using a buffer that contains primary amines. These will compete with your protein for the label, drastically reducing or eliminating your labeling efficiency.[5][8][9]
| Buffer Compatibility for NHS Ester Labeling | |
| Recommended (Amine-Free) | Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Sodium Borate, HEPES.[2][10] |
| AVOID (Contain Primary Amines) | Tris (e.g., TBS), Glycine, Ammonium salts (e.g., Ammonium Sulfate).[2][8][10] |
Q3: How should I prepare and store my 2-AQ-5-CA NHS ester stock solution?
NHS esters are moisture-sensitive.[8] Always bring the vial to room temperature before opening to prevent condensation. The reagent should be dissolved in an anhydrous (dry) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][6] Prepare the stock solution immediately before use.[3][11] If you must store it, use small aliquots in tightly sealed vials at -20°C for no more than 1-2 months.[6][7]
Q4: How do I stop (quench) the labeling reaction?
You can stop the reaction by adding a small molecule with a primary amine to consume any remaining active NHS ester.[8] Common quenching agents include Tris or glycine, added to a final concentration of 20-100 mM.[8][10][12]
Q5: What is a typical molar excess of label to use?
A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization.[8][10] However, the ideal ratio is protein-dependent and should be determined empirically to achieve the desired degree of labeling (DOL) without causing protein precipitation.[8]
Troubleshooting Guide: Diagnosing and Solving Labeling Issues
Problem: Low or No Labeling Efficiency
You've run your reaction, purified the protein, and analysis shows a very low Degree of Labeling (DOL) or none at all.
-
Possible Cause A: Incorrect Buffer pH
-
Why it happens: If the pH is too low (<7), the primary amines on your protein will be protonated (-NH₃⁺) and are no longer nucleophilic, preventing the reaction.[2][5] If the pH is too high (>9.0), the hydrolysis of the NHS ester happens so rapidly that the label is inactivated before it can react with the protein.[3][5]
-
Solution:
-
Confirm your protein is in an amine-free buffer (e.g., PBS, Bicarbonate) within the pH 7.2-8.5 range using a calibrated pH meter.[5][10]
-
If your protein requires a lower pH for stability, the reaction will be slower. Compensate by increasing the incubation time or performing the reaction at 4°C overnight to minimize hydrolysis while allowing the slower aminolysis to proceed.[5]
-
-
| pH Effect on NHS Ester Stability | |
| pH Value | Approximate Half-life of NHS Ester |
| 7.0 (0°C) | 4-5 hours[1][4] |
| 8.5 (4°C) | ~10 minutes[1][4] |
| 9.0 (RT) | <10 minutes[13] |
-
Possible Cause B: Incompatible Buffer Composition
-
Possible Cause C: Hydrolyzed/Inactive Labeling Reagent
-
Why it happens: The NHS ester is highly susceptible to moisture. Improper storage or handling (e.g., opening a cold vial) can introduce water and lead to rapid hydrolysis, rendering the reagent inert before you even start the experiment.[8]
-
Solution:
-
-
Possible Cause D: Low Reactant Concentration
Problem: Protein Precipitation or Aggregation After Labeling
You see visible precipitate during or after the reaction, or your sample aggregates during purification.
-
Possible Cause A: Over-labeling
-
Why it happens: Labeling primary amines on lysine residues neutralizes their positive charge at physiological pH. 2-AQ-5-CA is also a hydrophobic molecule. Excessive labeling can significantly alter the protein's overall charge and hydrophobicity, leading to changes in its isoelectric point (pI), unfolding, and subsequent aggregation.[11]
-
Solution:
-
Reduce the molar excess of the 2-AQ-5-CA NHS ester in the reaction. Perform a titration series (e.g., 5x, 10x, 20x molar excess) to find the optimal ratio.
-
Decrease the reaction time or temperature to limit the extent of labeling.
-
-
-
Possible Cause B: Organic Solvent Shock
-
Why it happens: The NHS ester is typically dissolved in 100% DMSO or DMF. Adding a large volume of this concentrated organic solvent directly to your aqueous protein solution can cause localized denaturation and precipitation.[8]
-
Solution:
-
Problem: Unexpected Mass Shift in Mass Spectrometry Analysis
Your mass spectrometry (MS) data shows a mass addition that does not correspond to the mass of the 2-AQ-5-CA label.
-
Possible Cause A: Hydrolyzed Label Adduct
-
Why it happens: While hydrolyzed 2-AQ-5-CA (now a carboxylic acid) cannot form a covalent bond, it can remain non-covalently associated with the protein through hydrophobic or electrostatic interactions, especially if purification is incomplete. This is a common "false positive" in MS analysis.
-
Solution:
-
Ensure rigorous purification post-labeling. Size-exclusion chromatography is highly effective at separating small molecules from larger proteins.[15]
-
For MS analysis, consider denaturing purification conditions (e.g., reverse-phase HPLC) to disrupt non-covalent interactions.
-
-
-
Possible Cause B: Reaction with Other Nucleophiles
-
Why it happens: While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains (e.g., tyrosine, serine, threonine) can occur, particularly under non-optimal conditions like very high pH or prolonged reaction times.[12][16]
-
Solution:
-
Strictly adhere to the recommended pH range of 7.2-8.5.
-
Optimize the reaction time to be long enough for sufficient labeling but short enough to minimize side reactions.
-
-
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with 2-AQ-5-CA NHS Ester
This protocol is a general guideline. Optimization is required for each specific protein and application.
-
Protein Preparation:
-
Ensure your protein of interest is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
-
If the protein is in an incompatible buffer (e.g., Tris-HCl), perform a buffer exchange via dialysis or a desalting column (e.g., Sephadex G-25) into the reaction buffer.[10]
-
-
Labeling Reagent Preparation:
-
Allow the vial of 2-AQ-5-CA NHS ester to warm to room temperature for at least 15 minutes before opening.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[3] For example, dissolve ~1.3 mg of 2-AQ-5-CA NHS ester (MW ~267.25 g/mol , assuming NHS ester form) in 500 µL of anhydrous DMSO.
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired molar excess (start with a 10-fold molar excess).
-
While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution slowly.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. If the label is light-sensitive, protect the reaction vial from light.[17]
-
-
Quenching the Reaction:
-
Purification:
-
Proceed immediately to purification to separate the labeled protein from excess label, hydrolyzed label, and quenching reagent.
-
Protocol 2: Purification of the Labeled Protein via Size-Exclusion Chromatography
-
Column Preparation:
-
Select a desalting column (e.g., G-25 resin) with an appropriate molecular weight cutoff for your protein.[10]
-
Equilibrate the column with at least 5 column volumes of your desired final storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the entire quenched reaction mixture onto the equilibrated column.[18]
-
-
Elution and Fraction Collection:
-
Elute the sample with the storage buffer. The labeled protein, being larger, will elute first in the void volume.[15][18]
-
Smaller molecules (unreacted label, NHS, Tris) will be retained by the resin and elute later.
-
Collect fractions and identify those containing your protein using a UV-Vis spectrophotometer (monitoring absorbance at 280 nm for protein and at the specific wavelength for the 2-AQ-5-CA label) or by visual inspection if the label is fluorescent.[18]
-
-
Analysis and Storage:
-
Pool the protein-containing fractions.
-
Determine the protein concentration and Degree of Labeling (DOL) using spectrophotometry (Beer-Lambert law), correcting for the absorbance of the label at 280 nm.[3]
-
Store the purified, labeled protein under appropriate conditions.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Improving the Stability of 2-Aminoquinoline-5-carboxylic Acid Derivatives
Welcome to the technical support center for 2-Aminoquinoline-5-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing these important compounds. Through a question-and-answer format, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your research, offering explanations and actionable solutions based on established scientific principles.
Issue 1: I'm observing a color change in my stock solution of a this compound derivative, from colorless to yellow or brown. What is happening?
Answer:
The development of a yellow or brown hue in your solution is a common indicator of degradation, likely due to oxidation and/or photodegradation. The 2-aminoquinoline core is susceptible to oxidative processes, particularly at the electron-rich amino group and the pyridine ring.
-
Oxidative Degradation: The primary amine at the 2-position can be oxidized to form nitroso or nitro derivatives, which are often colored. Additionally, the quinoline ring system itself can undergo oxidation, leading to the formation of N-oxides or hydroxylated species that can further polymerize into colored products. The presence of atmospheric oxygen is often sufficient to initiate these reactions, which can be accelerated by trace metal ion contaminants.
-
Photodegradation: Quinoline derivatives are known to be photosensitive. Upon exposure to light, especially UV radiation, the molecule can be excited to a higher energy state, making it more susceptible to reactions with oxygen or other molecules in the solution. This can lead to complex degradation pathways, including the formation of quinolinone-type structures and other colored byproducts.[1][2]
Troubleshooting Steps:
-
Protect from Light: Immediately transfer your stock solution to an amber vial or wrap the container in aluminum foil to prevent further light exposure.
-
Deoxygenate Solvents: Before preparing new solutions, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant to your stock solution. Common choices for pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The selection of an antioxidant should be validated to ensure it does not interfere with your downstream applications.
-
Storage Conditions: Store your stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.
Issue 2: My compound is crashing out of solution, especially when I adjust the pH. How can I improve its solubility and stability in aqueous buffers?
Answer:
The solubility of this compound derivatives is highly pH-dependent due to the presence of both a basic amino group and an acidic carboxylic acid group. These are ionizable functional groups, and their charge state, which dictates solubility, is governed by the pH of the solution and their respective pKa values.
-
Understanding pKa: The carboxylic acid group (pKa ~3-5) will be deprotonated and negatively charged at pH values above its pKa. The amino group (pKa of 2-aminoquinoline is predicted to be around 6.16) will be protonated and positively charged at pH values below its pKa.[3] The quinoline ring nitrogen also has a basic character.
-
Isoelectric Point: At a specific pH, known as the isoelectric point (pI), the net charge of the molecule will be zero. Around the pI, the compound is likely to have its lowest aqueous solubility and may precipitate.
Troubleshooting Steps:
-
Determine the Optimal pH Range:
-
For increased solubility, you generally want the molecule to be in a charged state. This means formulating your solution at a pH that is at least 1-2 units away from the predicted pI.
-
To have a positively charged species (more soluble), adjust the pH to be below the pKa of the amino group.
-
To have a negatively charged species (more soluble), adjust the pH to be above the pKa of the carboxylic acid.
-
-
Use Co-solvents: If adjusting the pH is not feasible for your experiment, consider using a co-solvent system. Common water-miscible organic solvents like DMSO, DMF, ethanol, or acetonitrile can significantly improve the solubility of your compound. Start with a small percentage of the organic solvent and gradually increase it until your compound is fully dissolved.
-
Employ Buffers: Always use a suitable buffer system to maintain a constant pH and prevent fluctuations that could lead to precipitation. The choice of buffer should be compatible with your experimental setup.
Issue 3: I'm seeing multiple peaks in my HPLC analysis of a freshly prepared sample. Are these impurities from the synthesis or degradation products?
Answer:
Distinguishing between synthetic impurities and degradation products is a critical step in compound characterization. While impurities from the synthesis are possible, the appearance of new peaks over a short period, especially under non-ideal storage conditions, suggests degradation. A forced degradation study is the most systematic way to identify potential degradation products.
Forced Degradation Study Workflow:
Forced degradation studies, also known as stress testing, intentionally expose the drug substance to harsh conditions to accelerate its decomposition.[4][5][6][7][8][9][10] The goal is to generate degradation products that could form under normal storage conditions over a longer period.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve your this compound derivative in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. The ester derivatives of the carboxylic acid are particularly susceptible to base hydrolysis.[11]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at various time points (e.g., 0, 4, 8, 24 hours) using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (stored at -20°C, protected from light). New peaks that appear in the stressed samples are likely degradation products.
Data Presentation: Example of Forced Degradation Results
| Stress Condition | Incubation Time (h) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 15% | 2 |
| 0.1 M NaOH, 60°C | 24 | 25% | 3 |
| 3% H₂O₂, RT | 24 | 30% | 4 |
| 80°C | 48 | 10% | 1 |
| Photolysis | 24 | 40% | >5 |
Visualization of Experimental Workflow
Caption: Workflow for a forced degradation study.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound derivatives.
Q1: What are the most likely degradation pathways for this compound derivatives?
A1: Based on the structure, the most probable degradation pathways are:
-
Oxidation of the Amino Group: The 2-amino group is a primary site for oxidation, which can lead to the formation of hydroxylamines, nitroso, and nitro derivatives.
-
Hydroxylation of the Quinoline Ring: The electron-rich quinoline ring can undergo electrophilic attack by reactive oxygen species, leading to the formation of hydroxylated derivatives. Studies on quinoline itself have shown that the pyridine ring is particularly susceptible to attack, potentially forming 2-quinolinone and 4-quinolinone structures.[1][2]
-
Photodegradation: Exposure to light can induce a variety of complex reactions, including ring opening and polymerization. The specific photoproducts will depend on the solvent and the presence of other molecules.
-
Decarboxylation: Under harsh thermal or acidic conditions, the carboxylic acid group at the 5-position could potentially be lost.
-
Hydrolysis of Derivatives: If the carboxylic acid is derivatized as an ester or amide, hydrolysis under acidic or basic conditions is a primary degradation pathway.[11]
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound derivatives.
Q2: How do I develop a stability-indicating HPLC method for my compound?
A2: A stability-indicating HPLC method is one that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.
Key Steps for Method Development:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point for most quinoline derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities.
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying peaks and assessing their purity. Select a wavelength where the parent compound and the major degradation products have good absorbance.
-
Method Validation: Once you have a method that shows good separation of the parent peak from the degradation peaks (generated from your forced degradation study), you must validate it according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.[12][13]
Q3: What are the best practices for long-term storage of solid this compound derivatives?
A3: For long-term storage of the solid material, the following conditions are recommended:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or in a light-proof container.
-
Moisture: Keep the compound in a desiccator to protect it from moisture, which could promote hydrolysis over time.
By following these guidelines and understanding the potential stability issues, you can ensure the quality and reliability of your experimental results when working with this compound derivatives.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 3. Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 12. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quenching Effects on 2-Aminoquinoline-5-carboxylic Acid Fluorescence
Welcome to the technical support center for researchers utilizing 2-Aminoquinoline-5-carboxylic acid (2-AQA-5-CA) in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As drug development professionals and scientists, precision and reliability are paramount, and this resource aims to empower you with the foundational knowledge and practical steps to overcome common challenges related to fluorescence quenching.
Part 1: Understanding the Fluorophore - Core Principles of 2-AQA-5-CA Fluorescence
Before delving into troubleshooting, it is essential to grasp the fundamental photophysical properties of quinoline derivatives like 2-AQA-5-CA. The fluorescence of these molecules is highly sensitive to their environment, a characteristic that can be both a powerful analytical tool and a source of experimental variability.
FAQ 1: What are the expected spectral properties of this compound?
-
Excitation and Emission: Quinoline derivatives typically exhibit excitation maxima in the UV to near-visible range, with emission in the blue-green region of the spectrum. For instance, a study on various quinoline derivatives showed fluorescence emission spectra between 350 nm and 550 nm upon excitation at around 275 nm.[1] It is crucial to experimentally determine the optimal excitation and emission wavelengths for 2-AQA-5-CA in your specific buffer system to ensure maximum signal intensity.
-
Quantum Yield: The fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence, is highly dependent on the solvent environment. For many quinoline derivatives, the quantum yield is higher in non-polar solvents and can be significantly quenched in polar, protic solvents.[2] For example, some amino-quinoline derivatives show high quantum yields in non-polar solvents but are almost completely quenched in polar solvents.[2]
-
Environmental Sensitivity: The fluorescence of aminoquinolines is notably sensitive to solvent polarity and hydrogen bonding capabilities.[3] The carboxylic acid and amino groups on the 2-AQA-5-CA molecule make it particularly susceptible to changes in pH.
| Parameter | Expected Range/Behavior for Quinoline Derivatives | Recommendation for 2-AQA-5-CA |
| Excitation Max (λex) | 275 - 400 nm | Experimentally determine using a spectrophotometer. |
| Emission Max (λem) | 350 - 550 nm | Experimentally determine using a spectrofluorometer. |
| Quantum Yield (Φ) | Highly variable (can be low in polar, aqueous solutions) | Measure relative to a known standard (e.g., quinine sulfate) in your experimental buffer.[4] |
| Solvent Effects | Significant solvatochromism (shifts in λem with solvent polarity).[5] | Characterize in various solvents if your application is not in an aqueous medium. |
| pH Sensitivity | Fluorescence intensity and wavelength can change with pH due to protonation/deprotonation of the amino and carboxyl groups.[6][7][8] | Perform a pH titration to determine the optimal pH range for stable fluorescence. |
Part 2: Troubleshooting Common Quenching-Related Issues
Fluorescence quenching, the decrease in fluorescence intensity, can be an intended part of an assay or an unwanted artifact. Understanding its origins is key to reliable data.
FAQ 2: My initial fluorescence signal is weak or non-existent. What are the likely causes?
A weak or absent signal is a common frustration. Let's break down the potential culprits:
-
Incorrect Instrument Settings:
-
Action: Ensure your fluorometer's excitation and emission wavelengths are set to the experimentally determined maxima for 2-AQA-5-CA in your buffer. Widen the excitation and emission slits to increase light throughput, but be mindful of a potential decrease in resolution.
-
-
pH-Induced Quenching:
-
Causality: The amino and carboxylic acid groups of 2-AQA-5-CA can exist in different protonation states depending on the pH. These changes in charge distribution can significantly alter the electronic structure and lead to quenching.[6][7][8]
-
Action: Measure the pH of your buffer. Perform a pH titration of your 2-AQA-5-CA solution to identify the pH range that provides the most stable and intense fluorescence.
-
-
Solvent Mismatch:
-
Compound Degradation:
-
Action: Prepare fresh stock solutions of 2-AQA-5-CA. Store stock solutions protected from light at a low temperature (e.g., -20°C).
-
-
Low Concentration:
-
Action: Prepare a dilution series to find an optimal working concentration that yields a robust signal without causing inner filter effects.
-
FAQ 3: I'm observing a gradual decrease in fluorescence intensity during my measurements. What's happening?
This is likely due to photobleaching.
-
Causality: Continuous exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore.
-
Action:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time during measurements.
-
Incorporate an anti-photobleaching agent into your buffer if it doesn't interfere with your assay.
-
Use fresh samples for each measurement whenever possible.
-
FAQ 4: My results are inconsistent between replicates. What could be the cause?
High variability can undermine the credibility of your data. Here are some factors to consider:
-
Probe Aggregation: At higher concentrations, fluorophores can aggregate, leading to self-quenching and erratic signals.
-
Action: Lower the working concentration of 2-AQA-5-CA. Consider adding a non-ionic surfactant like Triton X-100 or Tween 20 to your buffer, provided it does not interfere with your experiment.
-
-
Presence of Contaminating Quenchers:
-
Causality: Your buffer components or sample matrix may contain quenching species. Heavy metal ions are notorious quenchers of fluorescence.[9][10] For example, Fe(III) is a highly effective quencher for many fluorophores.[11]
-
Action: Use high-purity reagents and solvents. If metal ion contamination is suspected and not the object of your study, consider adding a chelating agent like EDTA.[10][11]
-
-
Temperature Fluctuations:
-
Causality: Dynamic quenching is temperature-dependent. An increase in temperature generally leads to an increase in the quenching efficiency.
-
Action: Ensure your experiments are conducted at a constant, controlled temperature.
-
Part 3: Experimental Protocols and Data Analysis
To systematically investigate quenching, a well-designed experiment is crucial.
Protocol 1: General Fluorescence Quenching Assay
This protocol provides a framework for studying the quenching of 2-AQA-5-CA by a substance of interest (quencher).
Materials:
-
2-AQA-5-CA stock solution (e.g., 1 mM in a suitable solvent like DMSO).
-
Experimental buffer (pH-optimized for stable 2-AQA-5-CA fluorescence).
-
Quencher stock solution.
-
Fluorometer or fluorescence plate reader.
-
Cuvettes or microplates.
Procedure:
-
Prepare Working Solution: Dilute the 2-AQA-5-CA stock solution in the experimental buffer to a final working concentration (e.g., 1-10 µM). This concentration should provide a stable and strong signal (e.g., 70-80% of the detector's maximum range).
-
Prepare Quencher Dilutions: Create a series of quencher dilutions in the experimental buffer. Include a buffer-only control (zero quencher).
-
Set Up Reactions: In your cuvettes or microplate wells, add the 2-AQA-5-CA working solution. Then, add increasing volumes of the quencher dilutions. Ensure the final volume in all samples is the same by adding buffer.
-
Incubation: Allow the samples to incubate for a set period at a constant temperature to reach equilibrium.
-
Fluorescence Measurement: Record the fluorescence intensity (I) for each sample at the predetermined optimal excitation and emission wavelengths.
-
Data Analysis (Stern-Volmer Plot): Calculate the ratio of the unquenched fluorescence intensity (I₀, from the zero quencher sample) to the quenched intensity (I). Plot I₀/I versus the quencher concentration [Q].
Understanding Quenching Mechanisms with Stern-Volmer Analysis
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration:
I₀/I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity without the quencher.
-
I is the fluorescence intensity with the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the quencher concentration.
The shape of the Stern-Volmer plot can provide insights into the quenching mechanism.[12][13][14][15]
-
Linear Plot: Often indicative of a single type of quenching mechanism, either purely dynamic (collisional) or purely static.[15]
-
Upward Curvature (Positive Deviation): Suggests a combination of static and dynamic quenching.[15]
-
Downward Curvature (Negative Deviation): May indicate that a fraction of the fluorophore is inaccessible to the quencher.
Part 4: Advanced Concepts in Quenching
FAQ 5: How can I distinguish between static and dynamic quenching?
While the Stern-Volmer plot can provide clues, additional experiments are needed for a definitive answer.
-
Temperature Dependence:
-
Dynamic Quenching: The quenching constant (Ksv) will increase with increasing temperature because quenching is dependent on diffusion and collisions.
-
Static Quenching: The quenching constant (Ksv) will decrease with increasing temperature as the stability of the ground-state complex between the fluorophore and quencher is reduced.
-
-
Fluorescence Lifetime Measurements:
-
Dynamic Quenching: The fluorescence lifetime of the fluorophore will decrease in the presence of the quencher.
-
Static Quenching: The fluorescence lifetime will remain unchanged because only the non-complexed fluorophores are fluorescing.
-
// Nodes Quenching_Observed [label="Fluorescence Quenching Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Study [label="Temperature Dependence Study", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lifetime_Measurement [label="Fluorescence Lifetime Measurement", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dynamic_Quenching [label="Dynamic Quenching", fillcolor="#34A853", fontcolor="#FFFFFF"]; Static_Quenching [label="Static Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixed_Quenching [label="Mixed Static & Dynamic", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Quenching_Observed -> Temp_Study; Quenching_Observed -> Lifetime_Measurement;
Temp_Study -> Dynamic_Quenching [label="Ksv increases with Temp"]; Temp_Study -> Static_Quenching [label="Ksv decreases with Temp"];
Lifetime_Measurement -> Dynamic_Quenching [label="Lifetime decreases"]; Lifetime_Measurement -> Static_Quenching [label="Lifetime unchanged"]; Lifetime_Measurement -> Mixed_Quenching [label="Lifetime decreases"]; Temp_Study -> Mixed_Quenching [label="Complex behavior"];
} caption: Distinguishing Quenching Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photochemistry of 5-aminoquinoline in protic and aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 13. Fluorescence quenching studies: analysis of nonlinear Stern-Volmer data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
Technical Support Center: Addressing Solubility Challenges of 2-Aminoquinoline-5-carboxylic Acid
Welcome to the technical support center for 2-Aminoquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in aqueous buffers. Here, we combine fundamental physicochemical principles with practical, field-proven methodologies to ensure you can achieve reliable and reproducible experimental results.
Understanding the Molecule: A Zwitterionic Challenge
This compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) presents a unique solubility challenge due to its zwitterionic nature. It possesses both a basic amino group and an acidic carboxylic acid group on a rigid quinoline scaffold. This dual functionality means its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.
Key Physicochemical Properties (Estimated)
| Property | Estimated Value | Rationale & Implications |
| pKa₁ (Carboxylic Acid) | ~ 2.5 - 3.5 | The electron-withdrawing nature of the quinoline ring and the protonated amino group will make the carboxylic acid more acidic than a simple benzoic acid (pKa ~4.2).[1] At pH values above this pKa, the carboxylic acid will be deprotonated (COO⁻), increasing solubility. |
| pKa₂ (Amino Group) | ~ 6.0 - 7.0 | Based on the experimental pKa of 2-aminoquinoline (~6.71), the carboxylic acid group will have a minor electron-withdrawing effect, slightly lowering the basicity of the amino group.[2][3] At pH values below this pKa, the amino group will be protonated (NH₃⁺), increasing solubility. |
| Isoelectric Point (pI) | ~ 4.25 - 5.25 | The pI is the pH at which the molecule has a net neutral charge (zwitterionic form), and it is at this point that the compound will exhibit its minimum aqueous solubility . It is calculated as: pI = (pKa₁ + pKa₂)/2. |
| LogP (2-aminoquinoline) | 1.87 | The logP of the parent compound suggests a moderate lipophilicity.[2] The addition of the carboxylic acid group will likely decrease the logP, but the compound will still retain significant hydrophobic character. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). What's happening?
Answer: At neutral pH, you are likely near the isoelectric point (pI) of the molecule. In this pH range, the compound exists predominantly as a zwitterion with both a positive and a negative charge. While the net charge is zero, the strong intermolecular electrostatic interactions and the energy of the crystal lattice can lead to very low aqueous solubility.
Q2: How can I determine the optimal pH for dissolving my compound?
Answer: The key is to move the pH of your buffer away from the isoelectric point. You can increase solubility by making the solution either more acidic or more basic.
-
Acidic Conditions (pH < pI): By lowering the pH to below ~4, you will protonate both the amino and carboxylic acid groups, resulting in a net positive charge. This cationic form is generally much more soluble in water.
-
Basic Conditions (pH > pI): By raising the pH to above ~6, you will deprotonate both groups, resulting in a net negative charge. This anionic form is also typically more water-soluble.
The relationship between pH and the ionization state of this compound can be visualized as follows:
Caption: Ionization states of this compound at different pH values.
Q3: I've adjusted the pH, but I'm still not getting the concentration I need. What are my next steps?
Answer: If pH adjustment alone is insufficient, you can employ co-solvents or other solubilizing agents. It is often most effective to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Troubleshooting Workflow for Co-solvents:
Caption: Decision tree for using co-solvents to solubilize this compound.
Experimental Protocols
Protocol 1: pH-Based Solubilization in Aqueous Buffer
Objective: To dissolve this compound by adjusting the pH of the aqueous buffer.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., phosphate, citrate)
-
0.1 M HCl and 0.1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to your buffer.
-
Begin stirring the suspension.
-
For acidic solubilization: Slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding acid until the compound dissolves. A target pH of < 4 is a good starting point.
-
For basic solubilization: Slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding base until the compound dissolves. A target pH of > 7 is a good starting point.
-
Once dissolved, you can adjust the pH back towards your desired experimental pH, but be aware that the compound may precipitate if you get too close to the pI.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particulates.
Note on Stability: Quinoline compounds can be susceptible to degradation at extreme pH values and upon exposure to light. It is recommended to prepare fresh solutions and store them protected from light.[4]
Protocol 2: Co-solvent Stock Solution Preparation and Dilution
Objective: To prepare a concentrated stock solution in an organic solvent and dilute it into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice
Procedure:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound.
-
Vortex the stock solution to ensure it is homogeneous.
-
Perform a serial dilution of your stock solution into your pre-warmed (if applicable) aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is low (typically <1%, and ideally <0.1%) to avoid off-target effects in biological assays.
Co-solvent Formulation Examples for Quinoline Derivatives: For in vivo studies, more complex vehicle formulations are often necessary. A common vehicle for quinoline derivatives consists of a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
Protocol 3: Solubilization using Cyclodextrins
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the quinoline ring of your compound, to form a more water-soluble complex.[5] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility than the parent β-cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer of choice
Procedure (Kneading Method):
-
Weigh out the this compound and the cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).
-
Place the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid under vacuum to remove the solvent.
-
The resulting powder is the drug-cyclodextrin complex, which should have enhanced aqueous solubility. The solubility of this complex can then be determined in your desired buffer.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the amino or carboxylic acid group to form a more soluble salt. | Simple, cost-effective, and often highly effective. | May not be suitable for all experiments if a specific pH is required. Potential for compound instability at extreme pH. |
| Co-solvents | Reducing the polarity of the aqueous medium to better solvate the lipophilic molecule. | Effective for achieving high stock concentrations. | Organic solvents can be toxic to cells or interfere with assays. The final concentration must be carefully controlled. |
| Cyclodextrins | Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity. | Can significantly increase aqueous solubility without using organic solvents. Can also improve stability. | Can be more expensive. The interaction with the cyclodextrin could potentially affect the biological activity of the compound. |
By understanding the underlying physicochemical properties of this compound and systematically applying these troubleshooting strategies, researchers can overcome solubility challenges and achieve reliable results in their experiments.
References
- 1. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"minimizing background fluorescence in 2-Aminoquinoline-5-carboxylic acid assays"
Optimizing Your Signal: A Troubleshooting Guide to Minimizing Background Fluorescence in 2-Aminoquinoline-5-carboxylic acid (AQC) Assays
Welcome to the technical support center for this compound (AQC) assays. As a Senior Application Scientist, I've designed this guide to provide you with direct, actionable solutions to one of the most common challenges in AQC-based fluorescence assays: high background signal. This guide moves beyond simple checklists to explain the underlying causes of background fluorescence, empowering you to not only fix current issues but also prevent future ones.
Section 1: Foundational Knowledge & Initial Checks
This section addresses the most frequent sources of high background. Start your troubleshooting here.
Q1: My "blank" (no analyte) and "no-enzyme" control wells have extremely high fluorescence. What is the most likely cause?
High fluorescence in your negative controls points directly to a problem with your reagents or assay setup, rather than the analyte itself. The primary culprits are the derivatization reagent, buffer components, or contaminated labware.
Causality: The AQC reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) is designed to react with primary and secondary amines to yield highly fluorescent derivatives. However, this reactivity can also be a source of background. The reagent can hydrolyze (react with water) to form 6-aminoquinoline (AMQ), which is fluorescent itself. Furthermore, if your buffer contains primary amines (like Tris), the AQC will react with the buffer, creating a high fluorescent background independent of your analyte.
Troubleshooting Protocol:
-
Component Check: Prepare a set of wells containing individual assay components (e.g., buffer only, buffer + AQC, buffer + solvent). This will help you systematically identify the fluorescent component.
-
Buffer Compatibility: The derivatization reaction requires a basic pH, typically between 8 and 10, for optimal yield.[1] Borate buffer is very common for this step.[2][3] Critically, avoid buffers containing primary amines , such as Tris, as they will react with the AQC reagent.
-
Reagent Integrity: AQC is susceptible to degradation by moisture. Ensure it has been stored correctly in a desiccated environment. Consider preparing a fresh solution from a new vial. Aliquoting the reagent after reconstitution can prevent degradation from repeated freeze-thaw cycles.[4]
Q2: What are the ideal microplate and instrument settings for an AQC assay?
Your choice of microplate and the settings on your plate reader are critical for maximizing your signal-to-noise ratio. Using incorrect settings can artificially increase background or fail to capture your true signal.
Causality: Fluorescence assays are highly sensitive to light scatter and background fluorescence from the plate itself. Black, opaque-walled microplates are essential because they minimize both well-to-well crosstalk and background fluorescence.[5][6] Reader settings, such as gain and focal height, directly control how the emitted light is detected and amplified.[6][7]
Data Presentation: Recommended Instrument & Plate Settings
| Parameter | Recommended Setting | Rationale |
| Microplate Color | Black, Opaque Walls | Minimizes background fluorescence and light scatter.[6] |
| Excitation Wavelength | ~250 nm | This is the typical excitation maximum for AQC derivatives.[2] |
| Emission Wavelength | ~395 nm | This is the typical emission maximum for AQC derivatives.[2] |
| Gain Setting | Adjust on positive control | The gain amplifies the detected signal.[8] Set the gain so your brightest sample (positive control) is near the top of the detector's linear range without saturating it (e.g., 90% of maximum).[8] An improperly high gain will amplify noise and saturate the detector, while a low gain may cause your signal to be indistinguishable from background.[6] |
| Focal Height | Optimize for your plate/volume | This setting adjusts the distance between the detector and the sample.[7] For cell-based assays with adherent cells, focusing on the bottom of the well is critical.[7] For solution-based assays, the optimal height is typically just below the liquid's surface.[7] |
Section 2: Delving into Autofluorescence & Sample-Related Issues
If your basic controls are clean, the background issue may stem from the biological sample itself.
Q3: My reagent blanks look fine, but my sample-containing wells have high background, even before adding my compound of interest. What's causing this?
This strongly suggests autofluorescence , which is the natural fluorescence emitted by components within your biological sample.[9][10]
Causality: Many endogenous biological molecules fluoresce, especially when excited with UV or blue light. Common sources include:
-
Metabolic Coenzymes: NADH and flavins (like FAD and riboflavin) are major contributors.[11][12]
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine have intrinsic fluorescence.[10][11]
-
Structural Proteins: Collagen and elastin in the extracellular matrix are highly autofluorescent.[11][13]
-
Cell Culture Media: Common additives like phenol red and fetal bovine serum (FBS) can be fluorescent.[9][12]
Troubleshooting Protocol:
-
Unlabeled Control: The most important control is an "unlabeled" sample. This is a well containing your cells or biological matrix that has gone through all the processing steps except for the addition of the AQC reagent. Measuring the fluorescence of this well will tell you the exact contribution of autofluorescence.[13]
-
Media Change: Before running the assay, replace the standard cell culture medium with a phenol red-free, serum-free buffer or medium.[12][14]
-
Washing Steps: Implement rigorous washing steps to remove all traces of media and other potentially fluorescent extracellular components before starting the assay.[14]
Visualization: Troubleshooting Logic for High Background
Below is a decision tree to help guide your troubleshooting process.
Caption: A decision tree for troubleshooting AQC assay background.
Section 3: Advanced Protocols & Methodologies
Q4: How do I perform a systematic control experiment to definitively isolate the source of background fluorescence?
A component isolation experiment is the most robust way to pinpoint the source of unwanted signal.
Experimental Protocol: Component Isolation Assay
-
Plate Setup: Use a 96-well black, clear-bottom plate. Designate triplicate wells for each condition listed in the table below.
-
Reagent Preparation: Prepare all assay components as you would for the full experiment (e.g., buffer, AQC solution, sample matrix without analyte).
-
Assay Execution: Add components to the wells as described in the table. If your assay involves an incubation step, incubate the entire plate under the same conditions.
-
Measurement: Read the plate using your standard instrument settings for excitation (~250 nm) and emission (~395 nm).
Data Presentation: Example Plate Layout for Component Isolation
| Well Content | Purpose | Expected Result (if clean) |
| Assay Buffer Only | Measures buffer autofluorescence | Very low signal |
| Buffer + AQC Reagent | Measures AQC hydrolysis/impurity | Low signal |
| Buffer + Sample Matrix (No AQC) | Measures sample autofluorescence | Variable, but establishes baseline |
| Buffer + AQC + Sample Matrix | Measures total background | Should be sum of above components |
| Full Assay (with analyte) | Positive Control | High signal (for comparison) |
Analysis: By comparing the Relative Fluorescence Units (RFU) from each condition, you can quantitatively determine the contribution of each component to the total background signal. For example, if the "Buffer + AQC Reagent" wells are significantly higher than "Buffer Only," your AQC reagent is likely degraded or contaminated.
Visualization: Standard AQC Derivatization Workflow
This workflow illustrates the key steps where background can be introduced and controlled.
Caption: Key steps and control points in an AQC assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selectscience.net [selectscience.net]
- 6. labcompare.com [labcompare.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. jacksonimmuno.com [jacksonimmuno.com]
- 10. Autofluorescence - Wikipedia [en.wikipedia.org]
- 11. Autofluorescence [jacksonimmuno.com]
- 12. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminoquinoline-5-carboxylic acid Coupling
Welcome to our comprehensive technical support guide designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the amide coupling of 2-Aminoquinoline-5-carboxylic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this specific yet critical synthetic transformation.
Section 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles
The coupling of this compound presents a unique set of challenges due to the electronic properties of the quinoline ring system. The amine at the 2-position is relatively electron-deficient, making it a less potent nucleophile than a typical aliphatic or even aniline amine. This guide addresses the most frequent issues encountered during this amide bond formation.
Issue 1: Low to No Product Yield
Question: My coupling reaction with this compound is resulting in very low or no yield of the desired amide. What are the likely causes and how can I rectify this?
Answer: This is a common and often multifaceted problem. The primary culprits are typically incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine you are coupling to the quinoline core, or suboptimal reaction conditions.[1][2]
Causality & Resolution Strategy:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to be susceptible to attack by an amine.[1] If the coupling reagent is not potent enough or used in insufficient quantities, this activation will be incomplete.
-
Solution: Switch to a more powerful coupling reagent. For challenging couplings, phosphonium-based reagents like BOP or PyBOP , or aminium/uronium reagents such as HATU or HBTU are often more effective than standard carbodiimides like EDC.[3][4] These reagents form highly activated esters, driving the reaction forward.[5] Always use at least 1.0-1.5 equivalents of the coupling reagent.[1]
-
-
Low Amine Nucleophilicity: If the amine you are coupling to the this compound is sterically hindered or electron-deficient, its ability to attack the activated carboxylic acid is diminished.[2]
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Temperatures between room temperature and 50-60°C can be beneficial. Additionally, extending the reaction time can allow for sluggish reactions to proceed to completion.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can dramatically influence the outcome.[1]
-
Solution: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.[6] For the base, a non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) is highly recommended.[5] It effectively scavenges the acid produced during the reaction without competing with your desired amine nucleophile. Use at least 2.0 equivalents of the base to ensure the reaction medium remains basic.[1]
-
Issue 2: Significant Side Product Formation
Question: I am observing multiple spots on my TLC/LC-MS, indicating the formation of side products. What are these and how can I minimize them?
Answer: Side product formation is often linked to the choice of coupling reagent and the reaction conditions. Common side reactions include racemization (if your amine has a chiral center), and the formation of N-acylurea or guanidinium byproducts.[7][8]
Causality & Resolution Strategy:
-
Racemization: This is a major concern when coupling amino acids or other chiral amines. The activated carboxylic acid can be susceptible to epimerization.
-
Solution: The addition of a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial.[1][3] Many modern coupling reagents like HATU and HBTU already incorporate an HOAt or HOBt moiety.[3] Running the reaction at lower temperatures (0°C to room temperature) can also help preserve stereochemical integrity.[1]
-
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.
-
Byproducts from Coupling Reagents: Reagents like BOP produce the carcinogenic byproduct hexamethylphosphoramide (HMPA), which can be difficult to remove.[11][12] HATU and HBTU generate tetramethylurea.[13]
Issue 3: Purification Challenges
Question: My crude product is an oil, or it's proving difficult to purify the final quinoline-containing amide. What purification strategies are most effective?
Answer: Quinoline derivatives can be challenging to purify due to their basicity and potential for interactions with silica gel.[15]
Causality & Resolution Strategy:
-
Product is an Oil: This is common for complex organic molecules that have difficulty forming a stable crystal lattice.
-
Solution 1: Salt Formation: Since the quinoline nitrogen is basic, you can often form a crystalline salt, which is easier to handle and purify.[16] Dissolve the oil in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.[16]
-
Solution 2: Trituration: If salt formation is not desired, try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Let it stand, and often the product will precipitate as a solid.[16]
-
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can lead to the decomposition of basic compounds like your quinoline product.[15]
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.5-1%). Alternatively, use a different stationary phase like neutral or basic alumina for your column chromatography.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for this compound?
A1: For a challenging substrate like this, HATU is an excellent first choice.[3] It is highly efficient, has rapid reaction kinetics, and is known to suppress racemization effectively due to the presence of the HOAt moiety.[17] A typical starting protocol would be to use 1.0-1.2 equivalents of HATU with 2-3 equivalents of DIPEA in DMF.[17]
Q2: What is the optimal order of addition for the reagents?
A2: The generally accepted best practice is to "pre-activate" the carboxylic acid.[1] This involves dissolving the this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in an anhydrous solvent and stirring for 15-30 minutes at room temperature.[1][14] Then, add the amine to this mixture. This ensures the carboxylic acid is fully activated before the nucleophile is introduced, which often leads to cleaner reactions and higher yields.
Q3: Can I run this reaction in a solvent other than DMF?
A3: Yes, while DMF is very common, other polar aprotic solvents like N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or even Dichloromethane (DCM) can be used.[6] The key is to ensure complete solubility of all reactants. For less polar amines, DCM can be a good choice, but for more polar substrates, DMF or DMAc are generally superior.[1]
Q4: My reaction seems to stall and not go to completion. What should I do?
A4: If the reaction has stalled, you can try a few things. First, gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier. Second, you can add a small additional portion (0.2-0.3 equivalents) of the coupling reagent and base to see if that pushes the reaction to completion. Always monitor by TLC or LC-MS to track progress.
Q5: How critical is it to use anhydrous (dry) solvents?
A5: It is very critical. The activated carboxylic acid intermediates are highly susceptible to hydrolysis by water.[1] The presence of even small amounts of water can quench the activated species, reverting it back to the starting carboxylic acid and leading to lower yields. Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]
Section 3: Data & Protocols
Table 1: Comparison of Common Coupling Reagents & Conditions
| Coupling Reagent | Equivalents | Base (Equivalents) | Solvent | Additive (Equivalents) | Typical Temp. | Key Considerations |
| EDC/NHS | 1.2 - 1.5 | DIPEA (2-3) | DCM/DMF | NHS (1.2 - 1.5) | 0°C to RT | Economical, but may be less effective for this substrate. Risk of N-acylurea side product.[10][18] |
| HATU | 1.0 - 1.2 | DIPEA (2-3) | DMF | None needed | RT | Highly efficient, fast, low racemization. Byproducts are water-soluble.[3][14] |
| PyBOP | 1.1 - 1.5 | DIPEA (2-3) | DMF | None needed | RT | Very effective, avoids the carcinogenic HMPA byproduct associated with BOP.[3] |
| BOP | 1.1 - 1.5 | DIPEA (2-3) | DMF | None needed | RT | Highly effective but produces carcinogenic HMPA byproduct.[11][12] |
Experimental Protocol: General Procedure for HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[17]
-
Pre-activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 15-30 minutes at room temperature.[14] The solution may change color.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.[17]
-
Work-up: Upon completion, quench the reaction with water. Dilute the mixture with an appropriate organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[14] These washes effectively remove DMF, unreacted amine, excess acid, HOAt, and the base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (potentially on deactivated silica or alumina) or crystallization/trituration as needed.[16]
Section 4: Visualizations
Diagram 1: General Experimental Workflow
Caption: A standard workflow for HATU-mediated amide coupling.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioorganica.org.ua [bioorganica.org.ua]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. BOP reagent - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Photobleaching of 2-Aminoquinoline-5-carboxylic Acid and Its Prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminoquinoline-5-carboxylic acid (AQC-5). This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you mitigate photobleaching and acquire high-quality, reproducible fluorescence data.
A Note on this compound (AQC-5): While extensive photophysical data for the specific this compound isomer is not widely published, the principles and strategies outlined in this guide are based on the well-understood behavior of aminoquinoline derivatives and fluorescent probes in general. These recommendations provide a robust framework for optimizing your experiments with AQC-5.
Part 1: Understanding the Fundamentals of AQC-5 Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. This process is a significant challenge in fluorescence microscopy, particularly during time-lapse imaging or when high-intensity light sources are used.
The primary mechanism of photobleaching for many organic fluorophores, including quinoline derivatives, involves the generation of reactive oxygen species (ROS). The process can be summarized as follows:
-
Excitation: AQC-5 absorbs a photon from the excitation light source, moving from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The molecule returns to the ground state, emitting a photon as fluorescence.
-
Intersystem Crossing: A fraction of the excited molecules transition to a long-lived, highly reactive triplet state (T₁).
-
Oxygen Interaction: In the presence of molecular oxygen (³O₂), the excited triplet state of the fluorophore can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).
-
Photodegradation: This singlet oxygen, along with other ROS, can then react with and irreversibly damage the AQC-5 molecule, rendering it non-fluorescent.
Caption: Mechanism of photobleaching for a fluorophore like AQC-5.
Part 2: Troubleshooting Guide for AQC-5 Photobleaching
This section addresses common issues encountered during fluorescence experiments with AQC-5 in a question-and-answer format.
Q1: My AQC-5 signal fades almost instantly upon illumination. What's the most likely cause?
A1: Rapid photobleaching is typically due to excessive excitation light intensity. High-power lasers or arc lamps can saturate the fluorophore, leading to a rapid transition to the triplet state and subsequent photodegradation.
Troubleshooting Steps:
-
Reduce Light Intensity: Lower the power of your laser or insert a neutral density (ND) filter in the light path. Aim for the lowest intensity that still provides a detectable signal.[1][2]
-
Decrease Exposure Time: Use the shortest possible camera exposure time that yields a clear image.[1][3]
-
Increase Detector Gain/Sensitivity: If the signal is weak after reducing intensity and exposure, increase the gain or sensitivity of your detector (e.g., PMT or camera). Be mindful that excessively high gain can increase noise.[3]
Q2: I'm observing high background fluorescence in my images, which seems to worsen over time. Is this related to photobleaching?
A2: While not directly photobleaching of your target, increased background can be a consequence of photodamage to the sample or mounting medium, leading to autofluorescence. Additionally, some antifade reagents can contribute to background fluorescence if not used at the optimal concentration.
Troubleshooting Steps:
-
Use High-Quality, Fresh Reagents: Ensure your mounting media and any antifade agents are fresh and have been stored correctly, protected from light.[1]
-
Optimize Antifade Reagent Concentration: Titrate the concentration of your antifade agent to find the optimal balance between photoprotection and background signal.
-
Background Subtraction: Use appropriate image processing software to perform background subtraction. Acquire a background image from a region of your sample that does not contain AQC-5.
Q3: My live-cell imaging experiment with AQC-5 is showing signs of phototoxicity. How can I distinguish this from photobleaching and what can I do?
A3: Phototoxicity is cell damage caused by the interaction of light with the fluorophore, often mediated by the same reactive oxygen species that cause photobleaching. Signs of phototoxicity include changes in cell morphology, apoptosis, or altered cellular processes.
Troubleshooting Steps:
-
Reduce Overall Light Dose: This is the most critical step. Minimize both the intensity and duration of light exposure.[4]
-
Use More Photostable Probes (If Possible): If AQC-5 proves too phototoxic for your application, consider alternative, more robust fluorophores if your experimental design allows.[5]
-
Incorporate Oxygen Scavengers: For live-cell imaging, consider adding oxygen scavengers to your imaging medium to reduce the formation of ROS.[2] Common systems include OxyFluor or the glucose oxidase/catalase system.
Part 3: Prevention Strategies & Protocols
Proactive measures during sample preparation and image acquisition are the most effective way to combat photobleaching.
Selecting and Using Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.[6] They are a crucial component of mounting media for fixed-cell imaging.
| Antifade Agent | Advantages | Disadvantages | Best For |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading. | Can be toxic and may reduce the initial fluorescence intensity of some dyes. Can react with cyanine dyes.[6] | Fixed-cell imaging where high photostability is critical. |
| n-Propyl gallate (NPG) | Less toxic than PPD. Good for preserving fluorescence during storage. | Can be difficult to dissolve and may exhibit some autofluorescence.[6] | General fixed-cell imaging. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Less toxic and a good free radical scavenger. | Generally less effective than PPD.[6] | Fixed-cell and some live-cell applications. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Water-soluble derivative of Vitamin E. Effective in reducing blinking and bleaching.[7] | May not be as potent as PPD for long-term storage. | Live-cell imaging and single-molecule studies.[7] |
Protocol: Preparing a Glycerol-Based Antifade Mounting Medium
This protocol provides a basic recipe for a homemade antifade mounting medium. Commercially available mounting media are also excellent, ready-to-use alternatives.
Materials:
-
Glycerol (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antifade reagent (e.g., n-Propyl gallate or DABCO)
-
50 mL conical tube
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 10X PBS stock solution.
-
To prepare 10 mL of mounting medium:
-
Add 1 mL of 10X PBS to a 50 mL conical tube.
-
Add 9 mL of glycerol.
-
Add the antifade reagent to the desired final concentration (e.g., for n-Propyl gallate, a final concentration of 2% w/v is common).
-
-
Dissolve the antifade reagent:
-
Cap the tube and mix thoroughly by vortexing.
-
Place the tube on a magnetic stirrer in the dark at room temperature. Stir until the antifade reagent is completely dissolved. This may take several hours. Gentle warming (to ~37°C) can aid in dissolving n-Propyl gallate.
-
-
Store the mounting medium:
-
Aliquot into smaller, light-proof tubes.
-
Store at -20°C for long-term storage or at 4°C for short-term use.
-
Optimizing Image Acquisition Parameters
Careful setup of the microscope and acquisition software is critical for minimizing photobleaching.
Caption: Optimized workflow for minimizing photobleaching during fluorescence imaging.
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-hydroxyquinoline-2-carboxylic Acid, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Amino Acid Analysis Using 2-Aminoquinoline-5-carboxylic acid
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of various analytical workflows, from protein characterization to cell culture media monitoring. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application. However, the inherent lack of strong chromophores or fluorophores in most amino acids necessitates a derivatization step to enable sensitive detection.[1] This guide provides an in-depth, comparative analysis of validating an HPLC method using 2-Aminoquinoline-5-carboxylic acid (2-AQC-5A) for amino acid analysis, juxtaposed with other common derivatization reagents. Our focus is on the practical application of validation principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[2][3]
The Crucial Role of Derivatization in Amino Acid Analysis
Direct analysis of amino acids by HPLC is often challenging due to their high polarity and lack of UV absorbance or fluorescence.[1][4] Derivatization chemically modifies the amino acids to attach a "tag" that enhances their detectability.[5] This process can be performed either before the sample is injected into the HPLC system (pre-column derivatization) or after the amino acids are separated on the column but before they reach the detector (post-column derivatization).[4][6]
Pre-column derivatization , the focus of this guide, offers several advantages, including higher sensitivity and the flexibility to use a wider range of reagents.[4] 2-AQC-5A has emerged as a robust pre-column derivatization reagent due to the rapid reaction with both primary and secondary amino acids and the formation of stable, highly fluorescent derivatives.[1]
A Comparative Overview of Common Derivatization Reagents
While 2-AQC-5A offers significant advantages, it is essential to understand its performance in the context of other widely used reagents.
| Reagent | Advantages | Disadvantages | Detection Method |
| This compound (2-AQC-5A) | Reacts with primary and secondary amino acids; forms stable derivatives; minimal interference from by-products.[1] | Potential for hydrolysis by-products to interfere with separation.[1] | Fluorescence, UV |
| o-Phthalaldehyde (OPA) | Rapid reaction with primary amino acids; simple derivatization procedure.[1] | Does not react with secondary amino acids (e.g., proline); derivatives can be unstable.[1] | Fluorescence |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with both primary and secondary amino acids; derivatives are stable.[1] | Hydrolysis product can interfere with detection; lower selectivity.[1] | Fluorescence, UV |
| Phenylisothiocyanate (PITC) | Reacts with primary and secondary amino acids; stable derivatives.[5] | Requires more complex reaction conditions and cleanup. | UV |
This comparison highlights that the choice of derivatization reagent is a critical experimental decision that directly impacts the scope and limitations of the subsequent HPLC method.
The Pillars of HPLC Method Validation: An In-Depth Look
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The ICH guideline Q2(R1) provides a comprehensive framework for this process, which we will apply to our 2-AQC-5A method.[2][3][7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For our amino acid analysis method, this means ensuring that the peaks corresponding to the derivatized amino acids are well-resolved from each other and from any potential interferences from the sample matrix or reagent by-products.
Experimental Protocol for Specificity:
-
Standard Analysis: Inject a standard mixture of all amino acids of interest derivatized with 2-AQC-5A to establish their retention times and peak shapes.
-
Blank Analysis: Inject a blank sample (e.g., derivatization reagent mixed with the sample diluent) to identify any peaks originating from the reagent itself.
-
Spiked Sample Analysis: Spike a representative sample matrix with the amino acid standards and analyze to assess for any co-eluting peaks or matrix effects.
-
Stress Testing: Subject the amino acid standards to stress conditions (e.g., acid, base, oxidation) to generate potential degradation products and verify that they do not interfere with the analysis of the intact amino acids.[9]
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]
Experimental Protocol for Linearity and Range:
-
Prepare a series of at least five calibration standards of the amino acid mixture at different concentrations, spanning the expected working range.
-
Derivatize each standard with 2-AQC-5A.
-
Inject each standard in triplicate.
-
Plot the peak area of each amino acid against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.[10]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol for Accuracy:
-
Prepare samples of a known matrix (e.g., cell culture medium) spiked with the amino acid standards at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Prepare and analyze these samples in triplicate.
-
Calculate the percentage recovery for each amino acid at each concentration level. The acceptance criteria for recovery are typically within 98-102% for drug substance and 95-105% for drug product.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results at each level. The RSD should typically be less than 2%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol for LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing and analyzing a series of diluted standards and identifying the concentrations that correspond to a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Experimental Protocol for Robustness:
-
Introduce small, deliberate variations to critical method parameters one at a time. Examples include:
-
pH of the mobile phase
-
Column temperature
-
Flow rate
-
Wavelength of detection
-
-
Analyze a standard solution under each of these varied conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative results.
Visualizing the Workflow
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. actascientific.com [actascientific.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. jocpr.com [jocpr.com]
- 10. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Validation of 2-Aminoquinoline-5-carboxylic Acid Quantification with LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of numerous fields, from metabolomics to pharmaceutical research. The choice of analytical methodology can significantly impact the reliability and sensitivity of these measurements. This guide provides an in-depth, objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of amino acids derivatized with 2-Aminoquinoline-5-carboxylic acid (2-AQC) against alternative methods. We will delve into the experimental data that supports these comparisons and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Derivatization in Amino Acid Analysis
Amino acids, in their native form, present analytical challenges for reversed-phase liquid chromatography due to their high polarity and poor retention on conventional C18 columns. Furthermore, their ionization efficiency in mass spectrometry can be variable. To overcome these limitations, derivatization is a common strategy to introduce a nonpolar, ionizable tag to the amino acid molecule.[1][][3] This process enhances chromatographic separation and improves the sensitivity and specificity of detection, particularly for LC-MS/MS analysis.[3][4][5]
This compound (2-AQC) is a derivatizing agent that reacts with the primary and secondary amine groups of amino acids. This reaction, similar to the well-established 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) chemistry, yields stable derivatives with excellent chromatographic and mass spectrometric properties.[4]
LC-MS/MS as the Gold Standard: A Performance Deep Dive
LC-MS/MS has emerged as the preferred method for bioanalysis due to its exceptional sensitivity, selectivity, and high throughput.[6][7][8] When coupled with 2-AQC derivatization, it provides a robust platform for amino acid quantification.
Key Performance Characteristics
| Parameter | LC-MS/MS with 2-AQC Derivatization | HPLC-UV/Fluorescence |
| Sensitivity | High (sub-ng/mL to pg/mL levels) | Moderate to Low (µg/mL to high ng/mL levels)[6] |
| Selectivity | Excellent (distinguishes analytes from matrix interferences based on mass-to-charge ratio)[7][8] | Good (potential for co-elution and interference from matrix components)[8] |
| Linearity (r²) | Typically >0.999 | Typically >0.99 |
| Limit of Detection (LOD) | Low (pg/mL range) | Higher (ng/mL to µg/mL range) |
| Limit of Quantitation (LOQ) | Low (sub-ng/mL range) | Higher (ng/mL to µg/mL range) |
| Accuracy (% Recovery) | 85-115% (within regulatory guidelines) | 90-110% |
| Precision (%RSD) | < 15% (within regulatory guidelines) | < 5% |
| Matrix Effect | A significant consideration requiring thorough evaluation and mitigation[9][10][11][12][13] | Less pronounced compared to LC-MS/MS |
| Throughput | High (short run times)[8] | Moderate |
The Criticality of Managing Matrix Effects
A crucial aspect of LC-MS/MS bioanalysis is the assessment and management of matrix effects.[9][13] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement.[10][11][12] Failure to address these effects can severely compromise the accuracy and reproducibility of the results.[10] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Experimental Workflows and Protocols
To ensure the integrity of our comparison, we present detailed, step-by-step methodologies for the quantification of 2-AQC derivatized amino acids by LC-MS/MS and a comparative HPLC-UV method.
Diagram of the LC-MS/MS Experimental Workflow
Caption: Workflow for 2-AQC amino acid quantification by LC-MS/MS.
Protocol 1: LC-MS/MS Quantification of 2-AQC Derivatized Amino Acids
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of biological matrix (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization with this compound (2-AQC):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of derivatization buffer (e.g., 20 mM borate buffer, pH 8.8).
-
Add 20 µL of 2-AQC reagent solution (10 mg/mL in acetonitrile).
-
Incubate at 55°C for 10 minutes.
-
Add 20 µL of a quenching solution (e.g., 2% formic acid) to stop the reaction.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve all derivatized amino acids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each 2-AQC-amino acid derivative and the internal standard.
-
Protocol 2: HPLC with UV/Fluorescence Detection
-
Sample Preparation and Derivatization: Follow the same procedure as for the LC-MS/MS method (Protocol 1, steps 1 and 2).
-
HPLC Analysis:
-
HPLC System: Standard HPLC system with a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase and Gradient: Similar to the LC-MS/MS method, but may require optimization for resolution on the HPLC column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: Monitor at the maximum absorbance wavelength of the 2-AQC derivatives.
-
Fluorescence: Excite and measure emission at the optimal wavelengths for the 2-AQC derivatives.
-
-
Cross-Validation: Bridging the Gap Between Methods
Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different studies.[14][15] It ensures the interchangeability of the data and provides confidence in the analytical results. The process involves analyzing the same set of quality control (QC) samples and incurred study samples using both the LC-MS/MS and HPLC-UV methods.
Diagram of the Cross-Validation Process
Caption: Cross-validation workflow comparing LC-MS/MS and HPLC-UV methods.
Acceptance Criteria for Cross-Validation
According to regulatory guidelines from bodies like the FDA and EMA, the mean concentration of the QC samples from the comparator method should be within ±20% of the mean concentration obtained with the reference method.[14][16][17] For incurred samples, at least two-thirds of the samples should have a percent difference within ±20% between the two methods.
Conclusion: Selecting the Appropriate Method
The choice between LC-MS/MS and HPLC-UV for the quantification of 2-AQC derivatized amino acids depends on the specific requirements of the study.
-
Choose LC-MS/MS when:
-
High sensitivity and selectivity are paramount, especially for complex biological matrices.
-
Trace-level quantification is necessary.
-
High throughput is required for a large number of samples.
-
Confirmation of analyte identity is critical.
-
-
Choose HPLC-UV/Fluorescence when:
-
Analyzing less complex matrices.
-
The required sensitivity is within the capabilities of the method.
-
Cost-effectiveness and simpler instrumentation are priorities.
-
This guide provides a comprehensive framework for understanding and implementing the quantification of 2-AQC derivatized amino acids. By following the detailed protocols and adhering to the principles of method validation and cross-validation, researchers can ensure the generation of high-quality, reliable data to support their scientific endeavors.
References
- 1. Methods for Amino Acids Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Guide to Reproducibility and Precision in Amino Acid Analysis: A Deep Dive into 2-Aminoquinoline-5-carboxylic acid (AQC) Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of a multitude of applications, from protein characterization and cell culture media analysis to clinical diagnostics. The inherent chemical properties of amino acids, however, necessitate a derivatization step to enhance their detectability by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an in-depth analysis of the reproducibility and precision of 2-Aminoquinoline-5-carboxylic acid (AQC) derivatization, a widely adopted method for amino acid analysis. We will objectively compare its performance with other common derivatization agents, supported by experimental data, and provide detailed protocols to ensure reliable and reproducible results in your laboratory.
The AQC Advantage: Mechanism and Rationale
This compound, most commonly available commercially as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in kits like Waters' AccQ-Tag™, is a pre-column derivatization reagent that reacts with primary and secondary amines to form stable, fluorescent urea derivatives.[1][2] This reaction is a cornerstone of its success, offering several advantages over other methods.
The derivatization process is a straightforward, single-step reaction that proceeds rapidly at room temperature, although a heating step is often included to ensure complete reaction and handle minor side-product formation.[3] The core of the reaction involves the nucleophilic attack of the amino group of the amino acid on the activated carbamate of AQC, leading to the formation of a stable, highly fluorescent derivative. Excess reagent is hydrolyzed to 6-aminoquinoline (AMQ), which itself can react with remaining AQC to form a stable bis-aminoquinoline urea.[2][4] Crucially, these byproducts typically do not interfere with the chromatographic separation of the derivatized amino acids.[2]
This inherent stability of the AQC derivatives is a significant contributor to the reproducibility of the method, allowing for batch processing of samples and even re-analysis if necessary.
Comparative Analysis: AQC vs. The Alternatives
The choice of derivatization reagent is a critical decision that directly impacts the quality of your analytical data. Here, we compare AQC with two other widely used pre-column derivatization reagents: phenylisothiocyanate (PITC) and a combination of o-phthalaldehyde and 9-fluorenylmethyl chloroformate (OPA-FMOC).
| Feature | This compound (AQC) | Phenylisothiocyanate (PITC) | o-Phthalaldehyde/9-Fluorenylmethyl Chloroformate (OPA-FMOC) |
| Reaction with Amines | Primary and Secondary | Primary and Secondary | OPA: Primary only; FMOC: Secondary |
| Derivative Stability | Highly stable for days[3] | Stable | OPA derivatives are unstable, requiring automated derivatization[5] |
| Reproducibility (RSD%) | Peak Area: <9%[6]; Retention Time: <2%[6] | Reproducibility for some amino acids can be poor[5] | High degree of reproducibility with automated derivatization[7] |
| Run Time (HPLC) | ~35 minutes[8][9] | ~45 minutes[8][9] | ~18 minutes[8][9] |
| Interferences | Hydrolysis byproducts can sometimes interfere, especially with hydroxyproline and hydroxylysine[1] | Complex sample preparation needed to remove interfering factors[1] | Excess FMOC and its degradation products can interfere[7] |
| Toxicity | Less toxic compared to PITC | Toxic[1] | OPA is relatively non-toxic |
Key Insights:
-
Versatility: AQC's ability to react with both primary and secondary amines in a single step simplifies the workflow compared to the OPA-FMOC two-step process.
-
Stability and Reproducibility: The exceptional stability of AQC derivatives is a major advantage, contributing to higher reproducibility and allowing for greater flexibility in sample handling and analysis.[3][6] While automated OPA-FMOC methods can achieve high reproducibility, the inherent instability of OPA derivatives presents a potential source of variability.[5][7]
-
Accuracy: Studies have shown that for the determination of amino acids in certain matrices, PITC derivatization can yield results with minimal difference from those of an automatic amino acid analyzer.[8][9] However, the reproducibility for certain amino acids like cystine can be problematic with PITC.[5]
-
Speed: The OPA-FMOC method generally offers the shortest analysis time.[8][9]
Achieving High Precision with AQC: A Validated Protocol
The key to reproducible and precise results with AQC derivatization lies in the meticulous control of critical experimental parameters. The following protocol is a self-validating system, where adherence to each step is crucial for success.
Experimental Workflow
Caption: AQC Derivatization Workflow
Step-by-Step Methodology
1. Reagent Preparation:
-
AQC Reagent: The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent is typically supplied as a lyophilized powder and should be reconstituted in acetonitrile. It is crucial to protect the reagent from moisture as it readily hydrolyzes.[3]
-
Borate Buffer: A borate buffer is used to maintain the optimal pH for the derivatization reaction. The recommended pH range is between 8.2 and 10.1.
2. Derivatization Reaction:
-
To 10 µL of your amino acid standard or sample, add 70 µL of the borate buffer. Vortex immediately.
-
Add 20 µL of the reconstituted AQC reagent. It is critical to vortex the sample immediately after the addition of the AQC reagent to ensure a complete and uniform reaction.[3]
-
Allow the reaction to proceed at room temperature for 1 minute.
-
Transfer the vial to a heating block set at 55°C and incubate for 10 minutes. This heating step ensures the complete derivatization of all amino acids and minimizes the formation of a minor tyrosine side-product.[3]
3. Analysis:
-
After the incubation, the sample is ready for injection into the HPLC or UPLC-MS system.
Causality Behind Experimental Choices: The "Why"
-
pH Control (pH 8.2-10.1): The derivatization reaction is highly pH-dependent. The basic conditions are necessary to ensure that the amino groups of the amino acids are deprotonated and thus sufficiently nucleophilic to attack the AQC reagent. Deviations from the optimal pH range can lead to incomplete derivatization and inaccurate quantification. For acidic samples, neutralization with NaOH may be necessary.
-
Molar Excess of AQC Reagent: A 4-6 fold molar excess of the AQC reagent is required for the complete derivatization of all amino acids in the sample. Insufficient reagent will result in incomplete derivatization, with some amino acids being more affected than others, leading to skewed quantitative results.
-
Immediate Vortexing: AQC reacts very rapidly. Immediate and thorough mixing upon reagent addition is paramount to prevent localized depletion of the reagent and ensure that all amino acids are derivatized uniformly.[3]
-
Heating Step (55°C for 10 minutes): While the initial reaction is fast at room temperature, the heating step serves two important purposes. Firstly, it drives the reaction to completion. Secondly, it accelerates the conversion of a minor, di-derivatized tyrosine byproduct to the stable, mono-derivatized form, ensuring accurate quantification of this amino acid.[3]
The Chemical Reaction: A Visual Representation
Caption: AQC Derivatization Reaction
Troubleshooting and Ensuring Robustness
| Problem | Potential Cause | Solution |
| Low Peak Areas for All Amino Acids | Incomplete derivatization due to incorrect pH or insufficient reagent. | Verify the pH of the sample and adjust if necessary. Ensure a 4-6 fold molar excess of AQC reagent. |
| Variable Peak Areas (Poor Reproducibility) | Inconsistent mixing after reagent addition. | Vortex samples immediately and thoroughly after adding the AQC reagent. |
| Poor Peak Shape for Early Eluting Amino Acids | Strong solvent effects from the derivatization solution. | Optimize the initial mobile phase conditions of your chromatographic method to be weaker. |
| Extraneous Peaks | Contamination from glassware, solvents, or the environment. | Use high-purity solvents and reagents. Ensure meticulous cleaning of all labware. |
Conclusion
This compound (AQC) derivatization stands out as a robust, reproducible, and precise method for the quantitative analysis of amino acids. Its ability to react with both primary and secondary amines in a single step, coupled with the exceptional stability of the resulting derivatives, provides a significant advantage in a high-throughput research or quality control environment. By understanding the underlying chemistry and meticulously controlling the critical parameters of the derivatization protocol, researchers can achieve the high level of data quality required for confident decision-making in drug development and other scientific endeavors. While alternative methods like PITC and OPA-FMOC have their own merits, the overall balance of performance characteristics makes AQC a superior choice for many applications where reproducibility and precision are paramount.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 4. help.waters.com [help.waters.com]
- 5. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Primary Amine Labeling: Evaluating the Specificity of 2-Aminoquinoline-5-carboxylic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of primary amines on biomolecules is a cornerstone of modern biochemical analysis. From fluorescently tagging proteins for cellular imaging to preparing peptides for quantitative proteomics, the ability to specifically and efficiently label primary amines is paramount. For decades, N-hydroxysuccinimide (NHS) esters and isothiocyanates have been the workhorses of the field, prized for their reactivity with the primary amines found on the N-terminus of proteins and the side chain of lysine residues.[1][2][3]
This guide offers an in-depth comparison of amine-reactive labeling strategies, with a specific focus on the potential utility of 2-Aminoquinoline-5-carboxylic acid (2-AQC) as a labeling scaffold. We will objectively analyze its performance in the context of established alternatives, providing the supporting experimental rationale and methodologies to empower you to make informed decisions for your research.
The Chemistry of Amine Labeling: A Tale of Reactivity and Specificity
The fundamental principle of primary amine labeling involves the reaction of a nucleophilic amine with an electrophilic reagent to form a stable covalent bond.[4] The specificity of this reaction is largely governed by the pH of the reaction buffer. The ε-amino group of lysine has a pKa of approximately 10.5, while the N-terminal α-amino group has a pKa closer to 7.[5][6] To be reactive, the amine must be in its deprotonated, nucleophilic state. Therefore, most amine labeling reactions are carried out at a slightly basic pH, typically between 7.2 and 9.5.[1][7]
It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the labeling reagent.[7][8]
This compound: A Scaffold for Amine Labeling
This compound (2-AQC) itself is not directly reactive with primary amines under standard physiological conditions. The carboxylic acid moiety must first be activated to an electrophilic species to facilitate reaction with a primary amine. This is typically achieved using carbodiimide chemistry, most commonly with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to enhance efficiency and create a more stable intermediate.[1][9]
This two-step, in-situ activation and labeling approach offers flexibility but also introduces additional variables that must be carefully controlled.
The 2-AQC Labeling Workflow: A Two-Step Process
Caption: Workflow for labeling primary amines using 2-AQC via in-situ activation.
A Comparative Analysis: 2-AQC vs. Pre-Activated Reagents
The choice of labeling reagent is a critical decision that impacts reaction efficiency, specificity, and the stability of the final conjugate. Below, we compare the two-step 2-AQC approach with the direct labeling offered by NHS esters and isothiocyanates.
| Feature | 2-AQC (with EDC/NHS) | NHS Esters | Isothiocyanates |
| Reactive Group | Carboxylic Acid (activated in-situ) | N-hydroxysuccinimidyl ester | Isothiocyanate |
| Target | Primary amines | Primary amines | Primary amines (and thiols)[10] |
| Resulting Bond | Amide | Amide[11] | Thiourea[11] |
| Bond Stability | Very high | Highly stable[11] | Reasonably stable, but potential for degradation over time[1] |
| Optimal Reaction pH | 4.5-6.0 (activation), 7.2-7.5 (coupling)[1] | 7.2 - 8.5[11] | 9.0 - 10.0[11] |
| Reaction Speed | Slower (includes activation step) | Fast (minutes to a few hours) | Generally slower than NHS esters[11] |
| Primary Side Reaction | N-acylurea formation (can be minimized with NHS) | Hydrolysis of the ester[12] | Reaction with thiols (at lower pH) |
| Advantages | Flexibility in reagent choice, potentially lower cost of starting materials. | High reactivity and specificity, well-established protocols.[1] | Stable in the absence of amines. |
| Disadvantages | Two-step reaction, potential for side products, requires careful optimization. | Susceptible to hydrolysis in aqueous buffers.[1] | Requires higher pH which can be detrimental to some proteins, less stable bond.[4] |
Experimental Protocols
To provide a practical framework for comparison, we present detailed protocols for labeling a generic IgG antibody.
Protocol 1: Labeling with this compound and EDC/NHS
Objective: To conjugate 2-AQC to an IgG antibody by activating the carboxylic acid with EDC and NHS.
Materials:
-
IgG antibody solution (2 mg/mL in 0.1 M MES buffer, pH 6.0)
-
This compound (2-AQC)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0)[8]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of 2-AQC in anhydrous DMF or DMSO.
-
Prepare 10 mg/mL solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
-
Activation of 2-AQC:
-
In a separate microfuge tube, combine a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS with the desired amount of 2-AQC solution.
-
Incubate for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the pre-activated 2-AQC solution to the IgG solution.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted labeling reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[2]
-
Protocol 2: Labeling with a Fluorescent NHS Ester
Objective: To compare the labeling efficiency of 2-AQC with a commercially available fluorescent NHS ester.
Materials:
-
IgG antibody solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)[13]
-
Fluorescent NHS ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve the fluorescent NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[14]
-
-
Labeling Reaction:
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
-
Purification:
-
Purify the labeled antibody using a size-exclusion chromatography column as described in Protocol 1.[2]
-
Making an Informed Decision: A Guide for Reagent Selection
The choice between a two-step approach with a scaffold like 2-AQC and a pre-activated reagent depends on the specific experimental goals and constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Derivatization Chemistries in Amino Acid Analysis: Focusing on Quinoline-Based Reagents
For researchers, scientists, and drug development professionals, accurate amino acid analysis is a cornerstone of product characterization, process monitoring, and fundamental research. The inherent challenge of detecting most amino acids, which lack a native chromophore or fluorophore, necessitates a critical step known as derivatization. This guide provides an in-depth comparison of common pre-column derivatization reagents, with a particular focus on the widely adopted 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), and clarifies its position relative to other quinoline-based compounds.
A common point of inquiry revolves around "2-Aminoquinoline-5-carboxylic acid." Our extensive review of the scientific literature and application landscape reveals that this compound is not a recognized pre-column derivatization agent for routine amino acid analysis. The prominent and extensively validated quinoline-based reagent is, in fact, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) . This reagent is commercially available, most notably as Waters Corporation's AccQ•Tag™ chemistry.[1] This guide will, therefore, focus on the performance and accuracy of AQC in comparison to other established derivatization chemistries.
The Critical Role of Derivatization in Amino Acid Analysis
Pre-column derivatization involves a chemical reaction that attaches a "tag" to the amino acid molecules before their separation by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). An ideal derivatization reagent should exhibit the following characteristics:
-
Reaction with all amino acids: It should react stoichiometrically with both primary and secondary amino acids (e.g., proline and hydroxyproline).
-
Formation of stable derivatives: The resulting tagged amino acids must be stable throughout the chromatographic run to ensure reproducible results.[2]
-
High sensitivity: The tag should possess strong UV absorbance or fluorescence to enable low-level detection.
-
Minimal interfering by-products: The derivatization reaction should be clean, producing minimal by-products that could co-elute with the amino acid derivatives.[3]
A Comparative Analysis of Key Derivatization Reagents
The choice of derivatization reagent significantly impacts the accuracy, sensitivity, and throughput of amino acid analysis. Here, we compare AQC with two other widely used reagents: Phenylisothiocyanate (PITC) and o-Phthalaldehyde (OPA).
| Feature | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Phenylisothiocyanate (PITC) | o-Phthalaldehyde (OPA) |
| Reaction Principle | Reacts with primary and secondary amines to form stable, highly fluorescent urea derivatives.[4][5] | Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. | Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. Does not react with secondary amines alone.[6] |
| Derivative Stability | Excellent; derivatives are stable for up to a week at room temperature, allowing for batch processing and re-analysis.[4] | PTC-amino acids have limited stability and should be analyzed promptly. | OPA derivatives are unstable and require immediate analysis, often necessitating automated online derivatization.[6] |
| Detection Method | Fluorescence and UV | UV | Fluorescence |
| Sensitivity | High (picomole to femtomole range) | Moderate (picomole range) | High (femtomole range) |
| Throughput | High; stable derivatives allow for automated, overnight runs. | Lower; requires more immediate analysis of samples. | High, especially with online derivatization. |
| Analysis of Secondary Amines | Yes, directly derivatizes proline and hydroxyproline.[4] | Yes | Requires a second reagent (e.g., FMOC) for derivatization. |
| Interferences | Minimal interference from reagent by-products.[3] | Reagent by-products can sometimes interfere with early eluting amino acids. | Reagent itself is not fluorescent, minimizing background interference. |
In-Depth Look at AQC (AccQ•Tag) Chemistry
The AQC derivatization method, introduced in the early 1990s, has become a mainstay in many laboratories due to its robustness and reliability.[3] Studies have demonstrated its excellent linearity (R² > 0.998) and high recovery rates (95-106%) for a wide range of amino acids.[7]
A key advantage of AQC is the exceptional stability of its derivatives. A retrospective study comparing AQC and PITC over an extended period concluded that the stability of AQC derivatives was a significant factor in its superior long-term repeatability and consistency, especially when samples were aged for less than 20 hours.[2] This stability is crucial for high-throughput environments where automated sample processing is common.
Furthermore, AQC-based methods have been successfully coupled with mass spectrometry (MS), providing an additional layer of specificity and sensitivity for complex biological samples.[8][9]
Experimental Workflow: Amino Acid Analysis using AQC Derivatization
The following provides a generalized workflow for pre-column derivatization with AQC followed by UHPLC analysis.
Caption: AQC Derivatization and Analysis Workflow.
Detailed Protocol for AQC Derivatization
This protocol is a generalized representation and should be optimized for specific sample types and instrumentation.
-
Reagent Preparation: Reconstitute the AQC reagent in acetonitrile. This solution should be prepared fresh for optimal reactivity.
-
Sample Buffering: In a reaction vial, add borate buffer to your amino acid standard or hydrolyzed sample. The buffer maintains the alkaline pH required for the reaction.
-
Derivatization Reaction: Add the reconstituted AQC reagent to the buffered sample. Vortex the mixture immediately.
-
Incubation: Heat the reaction mixture at 55°C for 10 minutes to ensure complete derivatization. The resulting derivatives are now ready for analysis and are stable for an extended period.[2]
-
Chromatographic Analysis: Inject the derivatized sample into a reversed-phase UHPLC system. The separation of the AQC-amino acid derivatives is typically achieved using a gradient elution with an aqueous buffer and an organic solvent like acetonitrile. Detection is performed using a fluorescence detector (excitation at 250 nm, emission at 395 nm) or a UV detector.
Logical Framework for Method Selection
The choice of derivatization chemistry is a critical decision in setting up a robust amino acid analysis method. The following decision tree illustrates the logical considerations.
Caption: Decision tree for selecting a derivatization method.
Conclusion
While the query for "this compound" in the context of amino acid analysis appears to be a misnomer, the underlying interest in quinoline-based derivatization reagents is well-founded. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) stands out as a highly accurate, robust, and versatile reagent. Its key advantages, particularly the formation of exceptionally stable derivatives, make it an excellent choice for high-throughput laboratories that require reliable and reproducible results. When compared to other common reagents like PITC and OPA, AQC offers a compelling balance of comprehensive amino acid coverage (both primary and secondary amines), high sensitivity, and operational convenience, solidifying its position as a leading chemistry in the field of amino acid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
"benchmarking 2-Aminoquinoline-5-carboxylic acid against established derivatization reagents"
An Objective Comparison for Analytical Excellence: Benchmarking Aminoquinoline-Based Derivatization Against Established Reagents in HPLC Analysis
For researchers, analytical chemists, and professionals in drug development, the accurate quantification of amino acids is a cornerstone of proteomics, metabolomics, and quality control. Most amino acids lack the native chromophores or fluorophores necessary for sensitive detection via High-Performance Liquid Chromatography (HPLC). This limitation necessitates pre-column derivatization, a process that chemically tags the amino acids with a molecule designed for high sensitivity detection.[1]
This guide provides an in-depth, objective comparison of the modern derivatization reagent, 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), against three established and widely utilized reagents: o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl Chloride (DNS-Cl). While the initial query specified 2-Aminoquinoline-5-carboxylic acid, the scientific literature overwhelmingly points to AQC as the preeminent aminoquinoline-based reagent for this application. Therefore, this guide will focus on AQC to ensure a comparison grounded in robust, published data.
We will dissect the reaction mechanisms, compare critical performance parameters through experimental data, and provide detailed, validated protocols to empower you, the scientist, to make an informed decision based on the specific demands of your analytical workflow.
The Challenger: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
Introduced in the 1990s, AQC has gained significant traction due to its reliability and efficiency.[2] It reacts with both primary and secondary amines in a straightforward, single-step process to create highly stable, fluorescent urea derivatives.
Mechanism of Action: The reaction proceeds via nucleophilic attack by the amino group of the analyte on the N-hydroxysuccinimidyl (NHS) ester of the carbamate reagent. This occurs under alkaline conditions (pH 8.2-10.0) and is typically very rapid.[3][4] A key advantage is that the excess AQC reagent hydrolyzes to 6-aminoquinoline (AMQ), which is significantly less reactive and chromatographically distinct from the derivatized analytes, minimizing interference.[5]
Caption: AQC reacts with amino acids to form a stable urea derivative.
The Established Standards: OPA, FMOC-Cl, and Dansyl Chloride
For decades, OPA, FMOC-Cl, and Dansyl Chloride have been the workhorses of amino acid analysis. Each possesses a distinct profile of strengths and weaknesses.
o-Phthalaldehyde (OPA)
OPA is a classic reagent that provides rapid derivatization, making it ideal for automated systems. Its reaction with primary amino acids in the presence of a thiol (like 2-mercaptoethanol) produces intensely fluorescent isoindole derivatives.[1][6]
-
Key Limitation: OPA's most significant drawback is its inability to react with secondary amines, such as proline and hydroxyproline.[6][7] Furthermore, the resulting derivatives can exhibit limited stability, necessitating prompt analysis.[6]
Caption: OPA derivatization requires a primary amine and a thiol.
9-Fluorenylmethyl chloroformate (FMOC-Cl)
FMOC-Cl is a versatile reagent that, unlike OPA, reacts with both primary and secondary amino acids to form stable, UV-active, and fluorescent carbamate derivatives.[1][8] This makes it a comprehensive choice for analyzing all proteinogenic amino acids.
-
Key Limitation: A common challenge with FMOC-Cl is the co-elution of the fluorescent hydrolysis by-product, FMOC-OH, which can interfere with the detection of early-eluting amino acid derivatives.[2] Careful chromatographic optimization is required to mitigate this issue.
Caption: FMOC-Cl reacts with both primary and secondary amines.
Dansyl Chloride (DNS-Cl)
Dansyl Chloride is one of the earliest reagents used for this purpose and remains relevant due to its ability to form intensely fluorescent derivatives with both primary and secondary amines under alkaline conditions.[9][10] The derivatization process is relatively simple.[10]
-
Key Limitation: The primary disadvantages of Dansyl Chloride are its poor reactivity and slow reaction kinetics, often requiring 30-60 minutes for completion.[2][11] Additionally, the excess reagent can lead to competing side reactions that may decompose the desired dansylated amino acids if not properly quenched.[12]
Caption: Dansyl Chloride derivatization is effective but slow.
Head-to-Head Comparison: Performance Benchmarking
The choice of derivatization reagent is a critical decision that impacts throughput, accuracy, and the scope of analysis. The following table summarizes key performance characteristics based on experimental data from the literature.
| Feature | AQC | OPA | FMOC-Cl | Dansyl Chloride |
| Analyte Reactivity | Primary & Secondary Amines | Primary Amines Only[7] | Primary & Secondary Amines[1] | Primary & Secondary Amines[10] |
| Reaction Time | < 1 min (Rapid)[2][4] | < 1 min (Rapid)[6] | ~5-20 min[13][14] | 30-60 min (Slow)[2][15] |
| Typical pH | 8.2 - 10.0[4][16] | ~9.0 - 9.5[11] | 9.0 - 10.0[13][14] | 9.5 - 10.0[9] |
| Derivative Stability | High (Stable for days)[2] | Low (Unstable)[6] | High (Stable for days)[2] | Moderate to High[11][17] |
| Detection (Ex/Em) | FL: 250/395 nm; UV: 254 nm[4] | FL: 340/450 nm; UV: 338 nm[6] | FL: 265/310 nm; UV: 265 nm[2][8] | FL: 340/510 nm; UV: 254 nm[9] |
| Key Drawback | Potential interference from by-products with specific amino acids like hydroxyproline[2] | Does not react with secondary amines (e.g., Proline)[7] | Fluorescent hydrolysis by-product (FMOC-OH) can interfere chromatographically[2] | Very slow reaction; potential for side reactions requires quenching[11][12] |
Experimental Protocols & Workflows
A self-validating protocol is essential for reproducible results. The following sections provide detailed, step-by-step methodologies for each reagent.
AQC Derivatization Protocol (Adapted from Waters AccQ•Tag Method)
This protocol is designed for robust and rapid derivatization of protein or peptide hydrolysates.[4][16]
Workflow Diagram:
Caption: Workflow for AQC derivatization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the derivatizing reagent by dissolving AQC in acetonitrile. Prepare a 0.2 M borate buffer and adjust the pH to 8.8.
-
Sample Preparation: Ensure the sample is neutralized or buffered appropriately. For acidic hydrolysates, neutralization may be required to bring the final reaction pH into the 8.2-10.0 range.[16]
-
Reaction: In a reaction vial, combine 70 µL of borate buffer with 10 µL of the amino acid standard or sample.
-
Add 20 µL of the AQC reagent solution to the vial and vortex immediately and thoroughly.[4]
-
Incubation: Let the reaction proceed at room temperature. For enhanced consistency, heating at 55°C for 10 minutes is often recommended.
-
Analysis: The derivatized sample is stable and can be injected directly into the HPLC system.[4]
OPA Derivatization Protocol
This protocol is designed for rapid, often automated, derivatization of primary amino acids.[18]
Workflow Diagram:
Caption: Workflow for OPA derivatization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) in a borate buffer (pH ~9.5). This solution can be unstable and should be prepared fresh.[6]
-
Reaction: In an autosampler vial or reaction tube, mix the OPA reagent and the sample. A 1:1 volumetric ratio is common.[6]
-
Incubation: The reaction is extremely fast and is typically complete within 1-2 minutes at room temperature.
-
Analysis: Due to the instability of the derivatives, the mixture should be injected into the HPLC system immediately after the incubation period.[6]
FMOC-Cl Derivatization Protocol
This protocol is suitable for the comprehensive analysis of both primary and secondary amino acids.[13]
Workflow Diagram:
Caption: Workflow for FMOC-Cl derivatization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of FMOC-Cl in acetonitrile. Prepare a borate buffer (e.g., 0.2 M) and adjust the pH to ~10.0.
-
Reaction: In a vial, add the borate buffer to the sample (a 2:1 buffer-to-sample ratio is common).[13]
-
Add the FMOC-Cl solution and allow the reaction to proceed for approximately 5 minutes at room temperature.[13]
-
Quenching: To consume the excess, potentially interfering FMOC-Cl, add a quenching reagent such as 1-aminoadamantane (ADAM) and let it react for 1-2 minutes.[13]
-
Analysis: The sample can then be filtered and injected for HPLC analysis.
Dansyl Chloride Derivatization Protocol
This protocol outlines the classic, albeit slower, method for producing intensely fluorescent dansyl derivatives.[9][10]
Workflow Diagram:
Caption: Workflow for Dansyl Chloride derivatization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of Dansyl Chloride in acetonitrile (e.g., 50 mM). Prepare a sodium carbonate/bicarbonate buffer (~100 mM) and adjust the pH to ~9.8.[10]
-
Reaction: Mix the sample with the carbonate buffer. Add the Dansyl Chloride solution.
-
Incubation: The reaction requires a prolonged incubation period. Incubate the mixture for 35-60 minutes in the dark at room temperature to achieve maximum yield.[10][11]
-
Quenching: Add a quenching reagent, such as ammonium hydroxide, to react with the excess Dansyl Chloride.[10]
-
Analysis: The derivatized sample is now ready for HPLC analysis.
Conclusion: Selecting the Right Tool for the Job
The choice of a derivatization reagent is not a one-size-fits-all decision. It requires a careful balancing of analytical needs, including the required scope of analytes, desired throughput, and available instrumentation.
-
For high-throughput analysis of primary amino acids , OPA remains a strong contender due to its speed and amenability to automation, provided the exclusion of proline is acceptable.
-
For comprehensive analysis of all amino acids , including secondary ones, FMOC-Cl is a robust and reliable choice, though it requires careful method development to resolve interferences from its hydrolysis by-products.
-
Dansyl Chloride can be effective and is backed by decades of literature, but its slow reaction kinetics make it less suitable for workflows where speed is a priority.
In this context, 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) emerges as a superior challenger and, in many cases, the preferred modern alternative. It successfully combines the most desirable attributes: it reacts with both primary and secondary amines like FMOC-Cl and Dansyl Chloride, but it does so with the speed of OPA. Furthermore, its derivatives are highly stable, and its reaction by-products generally do not interfere with chromatographic analysis, simplifying method development. For laboratories seeking a fast, comprehensive, and robust method for amino acid analysis, AQC presents a compelling and scientifically sound solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. jascoinc.com [jascoinc.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminoquinoline-5-carboxylic Acid
Navigating the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Aminoquinoline-5-carboxylic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you, our fellow scientists, with the knowledge to manage chemical waste confidently and responsibly.
Hazard Assessment and Core Principles
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While the toxicological properties of many research chemicals are not fully investigated, data from structurally similar compounds, such as 2-aminoquinoline and various quinoline carboxylic acids, provide a strong basis for a cautious approach.[1][2][3]
This compound should be handled as a hazardous substance. Key potential hazards include:
| Hazard Type | Description | Primary Precaution |
| Skin & Eye Irritation | Direct contact may cause irritation. Prolonged contact should be avoided.[3][4][5] | Wear appropriate gloves and safety glasses or goggles.[1] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[3][5] | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
| Harmful if Swallowed | Ingestion may be harmful. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1] |
| Environmental Hazard | As with many synthetic organic compounds, release into the environment should be prevented. Do not empty into drains.[2][5] | Collect all waste for proper disposal; never dispose of it in sinks or general trash. |
The Cardinal Rule of Chemical Disposal: All waste containing this compound must be disposed of in accordance with all applicable local, state, and federal regulations.[6][7] This typically involves collection by a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department is your primary resource for specific procedures.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing this compound for disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Eye Protection: ANSI-approved safety glasses with side shields or safety goggles.[2]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or fume hood. If there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[1]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.
-
Designate a Waste Container: Use a chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle) that is in good condition and has a secure, leak-proof cap.
-
Label Correctly: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date accumulation started.
-
Relevant hazard warnings (e.g., "Irritant").
-
-
Collect Waste:
-
Solid Waste: Carefully transfer expired or unused solid this compound into the designated container.
-
Contaminated Materials: Items such as weigh boats, contaminated gloves, and paper towels should be placed in the same container.
-
Solutions: Unused solutions should be collected in a designated liquid waste container, also clearly labeled with all components.
-
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. In particular, keep it separate from incompatible materials like strong oxidizing agents and strong acids.[2][3]
Step 3: Managing Spills and Decontamination
Accidents happen. Being prepared is key to a safe response.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills or if significant dust is generated outside of a fume hood, evacuate the area.
-
Cleanup of Small Spills:
-
Ensure you are wearing appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid creating dust.[6]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2][8]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Decontamination: Wash any reusable glassware or equipment that came into contact with the chemical thoroughly with soap and water.
Step 4: Storage and Final Disposal
-
Temporary Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] It should be stored in a designated satellite accumulation area or the main hazardous waste storage area.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will manage the final disposal through a licensed contractor. Never attempt to transport hazardous waste yourself.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of chemical waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-Aminoquinoline(580-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminoquinoline-5-carboxylic Acid
This document provides essential safety protocols and procedural guidance for the handling and disposal of 2-Aminoquinoline-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist. It explains the causal reasoning behind each safety recommendation, grounding every step in established scientific principles and data from structurally similar compounds. Our commitment is to build a foundation of trust by delivering value and insight that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
A Proactive Hazard Assessment: The Rationale for Caution
The structure of this compound is composed of a quinoline backbone, an amino group at position 2, and a carboxylic acid group at position 5. Our hazard assessment is therefore synthesized from the known profiles of 2-Aminoquinoline, Quinoline-5-carboxylic acid, and the parent quinoline heterocycle.
| Hazard Category | Analysis Based on Structural Analogs | Potential Health Effects | Authoritative Source |
| Acute Oral Toxicity | 2-Aminoquinoline is classified as harmful if swallowed. | Harmful if ingested. | [1][2] |
| Skin Corrosion/Irritation | 2-Aminoquinoline, 5-Aminoquinoline, and Quinoline-5-carboxylic acid are all known skin irritants. | Causes skin irritation upon contact. | [1][3][4] |
| Eye Damage/Irritation | 2-Aminoquinoline is known to cause serious eye damage. Related compounds cause serious eye irritation. | Poses a high risk of serious eye damage or irritation. | [1][3][4] |
| Respiratory Irritation | The aforementioned analogs are documented to cause respiratory irritation, a common hazard for powdered solid chemicals. | Inhalation of dust may lead to respiratory tract irritation. | [1][3][4] |
| Chronic Hazards | The parent quinoline ring is suspected of causing genetic defects and cancer. | Long-term or repeated exposure should be minimized due to potential carcinogenicity and mutagenicity. | [5][6] |
Based on this composite analysis, this compound must be handled as a hazardous substance, demanding strict adherence to the following PPE and operational protocols.
The Hierarchy of Controls: A Multi-Layered Defense Strategy
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a chemical hazard. It should always be used in conjunction with primary engineering and administrative controls.
Primary Engineering Controls: Your First Line of Defense
The most effective way to mitigate risk is to remove or reduce the hazard at its source.
-
Chemical Fume Hood: All work involving the handling of solid this compound or the preparation of its solutions must be conducted in a properly functioning chemical fume hood.[1][4] This is non-negotiable, as it directly addresses the inhalation risk.
-
Emergency Infrastructure: Ensure that a certified safety shower and eyewash station are located near the workstation and are unobstructed.[1][4][7] Familiarize yourself with their operation before beginning any work.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all procedures involving this compound. The selection is based on a risk assessment that considers all potential routes of exposure: dermal, ocular, and inhalation.
-
Eye and Face Protection:
-
Requirement: Tightly-fitting chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[1][7]
-
Causality: Standard laboratory safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust or splashes. Given the risk of serious eye damage from the 2-aminoquinoline moiety, goggles are the minimum requirement.[1] For procedures with a higher risk of splashing (e.g., transferring large volumes of solutions), a full-face shield should be worn over the safety goggles.[5][8]
-
-
Hand Protection:
-
Requirement: Chemical-resistant, disposable gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for tears or pinholes before each use.[5][9]
-
Causality: The compound is a known skin irritant.[1][3][4] For prolonged tasks or when handling concentrated solutions, consider double-gloving.[10] This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Contaminated gloves must be disposed of as hazardous waste.[9]
-
-
Skin and Body Protection:
-
Requirement: A full-length laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required.[5]
-
Causality: This combination prevents accidental skin contact from minor spills or drips. No area of skin on the arms, legs, or feet should be exposed. For large-scale operations, a chemical-resistant apron or a full protective suit should be considered.[5]
-
-
Respiratory Protection:
-
Requirement: Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood.
-
Causality: In the event of an engineering control failure (e.g., fume hood malfunction) or during a large spill cleanup where dust may become airborne, respiratory protection is critical. A NIOSH/MSHA-approved respirator with particulate filters (conforming to EN 143 or equivalent) must be used.[1][4][11] Surgical masks provide no protection against chemical dusts and must not be used for this purpose.[12]
-
Visualized Workflow: PPE Selection by Task
The level of PPE required can be adjusted based on the specific task and the associated risk. This flowchart provides a logical guide for decision-making.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Operational Plan: Safe Handling and Disposal
A. PPE Donning Sequence (Putting On):
-
Body Protection: Don lab coat and ensure it is fully buttoned.
-
Hand Protection: Put on the first pair of nitrile gloves (if double-gloving).
-
Eye Protection: Put on safety goggles.
-
Face Protection: Add face shield if required by the task.
-
Second Pair of Gloves: Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
B. PPE Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination from a "dirty" exterior to your skin or clothing.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately.
-
Face/Eye Protection: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces.
-
Body Protection: Unbutton and remove the lab coat by folding it in on itself, contaminated side inward.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
C. Disposal Plan:
-
All disposable PPE (gloves, etc.) used while handling this compound must be considered contaminated.
-
Dispose of all contaminated items in a designated, sealed hazardous waste container.[1][3][9]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not discard in standard trash or down the drain.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. quora.com [quora.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
